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  • Product: Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate
  • CAS: 951804-64-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate: Physicochemical Profiling and Synthetic Applications

Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors and antiproliferative agents relies heavily on privileged heterocyclic scaffolds[1]. Methyl 4-amino-2-(me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors and antiproliferative agents relies heavily on privileged heterocyclic scaffolds[1]. Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate (CAS: 951804-64-1) has emerged as a critical, highly functionalized building block for synthesizing these complex architectures[2].

As a polyfunctional thiazole, this compound provides a direct and highly efficient synthetic vector for constructing fused bicyclic systems, most notably thiazolo[4,5-d]pyrimidines [3]. This guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows, designed specifically for researchers and drug development professionals seeking to leverage this scaffold in targeted therapeutics.

Physicochemical Profiling & Structural Analysis

Understanding the physical baseline of a building block is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. Below is the consolidated physicochemical profile of the compound[2][4].

PropertyValue / Description
Chemical Name Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate
CAS Number 951804-64-1
Molecular Formula C₆H₈N₂O₄S₂
Molecular Weight 236.27 g/mol
Appearance Solid (typically off-white to pale yellow powder)
Core Structure 1,3-Thiazole ring
Functional Groups C2: Methylsulfonyl; C4: Primary Amine; C5: Methyl Ester
Solubility Profile Highly soluble in polar aprotic solvents (DMSO, DMF); moderately soluble in THF and EtOAc; sparingly soluble in water.
Commercial Purity Typically ≥95% - 98% (HPLC/LC-MS validated)

Mechanistic Reactivity & Structural Rationale

The utility of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate stems from its highly tuned electronic "push-pull" system. As an Application Scientist, it is vital to understand why this molecule behaves the way it does to troubleshoot and optimize novel reactions.

The C2 Electrophilic Hub: SNAr Susceptibility

The C2 position of the thiazole ring is inherently electron-deficient. This electrophilicity is dramatically enhanced by two factors:

  • The Leaving Group: The methylsulfonyl group (–SO₂CH₃) is an exceptional leaving group due to the strong electron-withdrawing nature of the sulfone, which stabilizes the developing negative charge during the transition state.

  • The C5 Ester: The methyl carboxylate group at C5 acts as a strong electron-withdrawing group (EWG) via resonance, further depleting electron density from the thiazole core.

This makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Amines, thiols, and alkoxides can readily displace the methylsulfonyl group under mild basic conditions, allowing for rapid diversification of the scaffold[5].

The C4-C5 Annulation Vector

The adjacent C4-amino and C5-carboxylate groups provide a geometrically perfect setup for forming a fused pyrimidine ring[6]. When reacted with one-carbon donors (such as formamidine, urea, or isothiocyanates), the primary amine acts as a nucleophile, followed by an intramolecular cyclization onto the C5 ester carbonyl. This cascade expels methanol and yields the thermodynamically stable thiazolo[4,5-d]pyrimidin-7-one system[5].

Experimental Workflows: From Scaffold to Bioactive Core

The following protocols are designed as self-validating systems. By monitoring specific analytical markers, researchers can ensure the integrity of the transformation at each step.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Displace the methylsulfonyl group with a primary or secondary amine to create a C2-functionalized intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the methanesulfinate byproduct without competing with the target amine for the electrophilic C2 carbon, thereby preventing yield-reducing side reactions.

  • Nucleophile Addition: Add the desired aliphatic or aromatic amine (1.2 eq) dropwise.

  • Reaction: Stir the mixture at 40°C – 60°C for 4–8 hours. Monitor via TLC (Hexanes/EtOAc).

  • Workup: Quench the reaction with ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Self-Validating Analytical Markers:

  • ¹H NMR: The sharp 3H singlet at ~3.3 ppm (characteristic of the –SO₂CH₃ group) must completely disappear.

  • LC-MS: The mass spectrum will show a shift corresponding to the exact mass of the incoming amine minus the mass of the methanesulfonyl group (–79 Da).

Protocol B: Bicyclic Annulation to Thiazolo[4,5-d]pyrimidine

Objective: Construct the bioactive fused bicyclic core using the product from Protocol A[3].

Step-by-Step Methodology:

  • Preparation: Suspend the C2-aminated intermediate (1.0 eq) in a high-boiling solvent such as 2-methoxyethanol or neat formamide.

  • Reagent Addition: Add formamidine acetate (3.0 eq) and Sodium Ethoxide (NaOEt) (1.5 eq). Causality: The base liberates free formamidine from its acetate salt. Formamidine provides the crucial C7 carbon atom required to bridge the C4-amino and C5-carboxylate groups.

  • Cyclization: Heat the mixture to reflux (120°C – 150°C) for 6–12 hours. The nucleophilic C4-amine attacks the formamidine, followed by intramolecular attack of the newly formed amidine onto the C5 ester carbonyl, expelling methanol.

  • Isolation: Cool the reaction to room temperature. The thermodynamically stable thiazolo-pyrimidine typically precipitates. Filter and wash with cold ethanol, then water.

Self-Validating Analytical Markers:

  • ¹H NMR: The 3H singlet at ~3.8 ppm (C5 methyl ester) will disappear. A new, highly deshielded singlet at ~8.0–8.5 ppm will appear, corresponding to the new pyrimidine C-H proton.

  • FT-IR: Observe a shift from the ester carbonyl stretch (~1710 cm⁻¹) to an amide/lactam carbonyl stretch (~1650–1680 cm⁻¹).

Biological Relevance: Kinase Inhibition Pathways

Derivatives synthesized from Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate are highly prized in oncology. The resulting thiazolo[4,5-d]pyrimidine scaffolds act as potent ATP-competitive inhibitors for critical signaling kinases[7].

For example, recent advancements have highlighted these derivatives as highly effective inhibitors of p21-activated kinase 4 (PAK4) and Phosphoinositide 3-kinases (PI3K) [8][9]. By binding to the ATP pocket of the kinase domain, these compounds block downstream phosphorylation events (such as the PAK4/LIMK1/cofilin pathway), ultimately leading to cell cycle arrest, reduced tumor migration, and apoptosis in cancer models[9].

G A Methyl 4-amino-2-(methylsulfonyl) thiazole-5-carboxylate B SNAr Reaction (C2 Amination) A->B Amine, DIPEA C Annulation (Pyrimidine Ring Closure) B->C Formamidine D Thiazolo[4,5-d]pyrimidine (Kinase Inhibitor Scaffold) C->D E Target Kinase (e.g., PAK4 / PI3K) D->E ATP-competitive F Tumor Suppression (Apoptosis) E->F Downregulates

Synthetic workflow from thiazole building block to kinase inhibitor.

Analytical Validation Standards

To ensure the highest level of scientific integrity (E-E-A-T) before advancing compounds to in vitro biological assays, the following analytical standards must be met:

  • Purity: Must be >95% as determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using dual-wavelength UV detection (e.g., 254 nm and 280 nm).

  • Identity: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) must confirm the exact mass within a 5 ppm error margin.

  • Structural Integrity: 2D NMR (HSQC, HMBC) is recommended for the final thiazolo[4,5-d]pyrimidine to confirm the regioselectivity of the annulation and the intactness of the bicyclic core.

References

  • Title: Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach Source: ACS Omega URL: [Link]

  • Title: Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents Source: Frontiers in Pharmacology (via NIH PMC) URL: [Link]

  • Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors Source: MDPI Molecules URL: [Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate: NMR and IR Reference Data

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Methyl 4-amino-2...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate. As a senior application scientist, this document is structured to offer not just reference data, but also to provide insights into the experimental rationale and data interpretation, ensuring scientific integrity and practical applicability in a research and development setting.

Introduction: The Significance of Spectroscopic Characterization

Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate is a substituted thiazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Thiazole derivatives are known to exhibit a wide range of pharmacological activities.[1] Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical synthesis and drug discovery, ensuring the identity and purity of a compound of interest. This guide focuses on two of the most powerful techniques for structural determination: NMR and IR spectroscopy.

The inherent value of this guide lies in its dual approach: providing reference spectroscopic data and detailing the methodologies for their acquisition and interpretation. This ensures that the data is not only a static reference but also a tool for validation and troubleshooting in the laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. For Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete structural assignment.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. Based on the analysis of similar thiazole derivatives reported in the literature, the following proton signals are anticipated for Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
-NH₂~7.0-8.0Broad Singlet2HThe amino protons are expected to be deshielded due to the electron-withdrawing nature of the thiazole ring and potential hydrogen bonding. Their signal is often broad due to quadrupole effects and chemical exchange.
-OCH₃~3.7-3.9Singlet3HThe methyl protons of the ester group are typically found in this region, appearing as a sharp singlet.
-SO₂CH₃~3.2-3.4Singlet3HThe methyl protons of the methylsulfonyl group are deshielded by the two oxygen atoms and the sulfur atom, resulting in a downfield shift compared to a simple methyl group.
Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The predicted chemical shifts for the target molecule are summarized below, based on data from analogous structures.[1][2]

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O (Ester)~162-165The carbonyl carbon of the ester is significantly deshielded and appears at a low field.
C2 (Thiazole)~165-170The C2 carbon, bonded to the electron-withdrawing sulfonyl group and two nitrogen atoms (in the ring), is expected to be highly deshielded.
C4 (Thiazole)~150-155The C4 carbon, attached to the amino group, is also deshielded.
C5 (Thiazole)~105-110The C5 carbon, substituted with the carboxylate group, is expected to be more shielded compared to other ring carbons.
-OCH₃~52-55The carbon of the ester methyl group.
-SO₂CH₃~40-45The carbon of the methylsulfonyl group is deshielded by the electronegative oxygen and sulfur atoms.
Experimental Protocol for NMR Data Acquisition

To ensure the reliability and reproducibility of the NMR data, a standardized experimental protocol is crucial.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amino group.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to achieve adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Insert Sample into NMR Spectrometer B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Fourier Transform & Phasing D->F E->F G Chemical Shift Referencing F->G H Peak Assignment & Interpretation G->H I Verified Structure H->I Final Structure Confirmation

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate is expected to show characteristic absorption bands for its various functional groups.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Vibrational ModeRationale for Assignment
N-H (Amino)3450-3300Symmetric & Asymmetric StretchingThe presence of two bands in this region is characteristic of a primary amine.[3]
C=O (Ester)1730-1710StretchingThe carbonyl stretch of the ester group is typically a strong, sharp peak.[4]
C=N & C=C (Thiazole)1640-1480Ring StretchingThe thiazole ring exhibits characteristic skeletal vibrations in this region.[5]
S=O (Sulfonyl)1350-1300 & 1160-1120Asymmetric & Symmetric StretchingThe sulfonyl group gives rise to two strong absorption bands.
C-O (Ester)1300-1000StretchingThe C-O single bond stretch of the ester.
C-N (Amino)1340-1250StretchingThe stretching vibration of the C-N bond of the aromatic amine.
Experimental Protocol for IR Data Acquisition

A standard protocol for acquiring a high-quality IR spectrum is outlined below.

Step-by-Step Methodology:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. This method provides high-quality spectra free of solvent interference.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule.

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Choose Method: KBr Pellet or ATR B Prepare Sample A->B C Record Background Spectrum B->C D Record Sample Spectrum C->D E Background Subtraction D->E F Peak Identification E->F G Functional Group Correlation F->G H Confirmed Functional Groups G->H Functional Group Confirmation

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Foundational

Structural Elucidation and X-Ray Crystallography of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate

Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: In-Depth Technical Guide Executive Summary & Chemical Context Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: In-Depth Technical Guide

Executive Summary & Chemical Context

Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate (CAS: 951804-64-1) is a highly functionalized heterocyclic compound. Featuring a central thiazole ring flanked by an electron-withdrawing methylsulfonyl group, an electron-donating amino group, and a methyl ester, this molecule serves as a critical intermediate in the synthesis of complex pharmaceuticals, including sulfonylurea derivatives like Gliquidone.

Understanding the precise three-dimensional solid-state architecture of such intermediates is paramount in drug development. Polymorphism, solid-state stability, and solubility are directly dictated by the crystal lattice. This whitepaper provides a comprehensive, expert-level guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the causality behind experimental choices, structural refinement protocols, and supramolecular assembly logic.

Molecular Architecture & Predictive Geometry

Before initiating crystallographic experiments, a structural biologist must deconstruct the molecule to predict its behavior in the solid state. The push-pull electronic system of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate creates distinct geometric constraints:

  • Thiazole Core Planarity: The 5-membered aromatic ring (containing S and N) is expected to be strictly planar.

  • Bond Length Alternation: Due to resonance between the electron-donating 4-amino group and the electron-withdrawing 5-carboxylate group, the C4–N(amino) bond will exhibit partial double-bond character (shorter than a standard C–N single bond of 1.47 Å, typically around 1.35 Å).

  • Tetrahedral Sulfonyl Geometry: The sulfur atom of the methylsulfonyl group at position 2 adopts a distorted tetrahedral geometry. The highly electronegative oxygen atoms pull electron density, making them potent hydrogen-bond acceptors.

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain a self-validating structural model, the experimental protocol must be rigorously controlled. Below is the step-by-step methodology, emphasizing the causality behind each technical decision.

Step-by-Step Methodology
  • Crystallization (Sample Preparation):

    • Protocol: Dissolve 50 mg of the synthesized compound in a 1:1 (v/v) mixture of ethyl acetate and methanol. Allow the solution to undergo slow evaporation at 298 K in a vibration-free environment for 72–96 hours.

    • Causality: A mixed-solvent system is utilized to balance solubility (methanol) and volatility (ethyl acetate). Slow evaporation promotes controlled nucleation, preventing the formation of kinetic polymorphs or twinned crystals that severely complicate diffraction analysis.

  • Crystal Selection and Mounting:

    • Protocol: Submerge the crystal batch in paratone-N oil. Under a polarized light microscope, select a single crystal exhibiting uniform extinction (indicating a lack of twinning or macroscopic defects). Mount the crystal on a MiTeGen polyimide loop.

    • Causality: Paratone oil acts as a cryoprotectant. When the crystal is flash-cooled, the oil forms a glass rather than crystalline ice, preventing background diffraction rings (ice rings) that would obscure the sample's data.

  • Data Collection:

    • Protocol: Transfer the mounted crystal to an X-ray diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) and a nitrogen cold stream set to 100 K.

    • Causality: Low-temperature data collection (100 K) is mandated to minimize the thermal diffuse scattering of the atoms (especially the terminal methyl groups). Furthermore, Mo Kα radiation is specifically chosen over Cu Kα for sulfur-rich compounds to minimize X-ray absorption effects, yielding highly precise anisotropic displacement parameters.

SCXRD_Workflow A Sample Preparation (Solvent Evaporation) B Crystal Selection (Polarized Light) A->B C Data Collection (100 K, Mo Kα) B->C D Data Reduction (Absorption Correction) C->D E Structure Solution (SHELXT Dual-Space) D->E F Structure Refinement (SHELXL / Olex2) E->F G Validation (checkCIF) F->G

Caption: Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Data Processing and Structural Refinement

Once diffraction frames are collected, they must be integrated and mathematically transformed into an electron density map.

Structure Solution via Dual-Space Algorithm

The crystallographic phase problem is resolved utilizing the dual-space algorithm embedded in the SHELXT program[1].

  • Causality: This modern algorithm is chosen over traditional direct methods because it seamlessly handles reflection data expanded to the P1 space group. It automatically determines the correct space group and assigns chemical elements based on integrated peak densities, which is particularly beneficial for distinguishing between sulfur, oxygen, and nitrogen atoms in heterocycles[1].

Refinement via Olex2

The structural model is refined using full-matrix least-squares on F2 within the Olex2 graphical user interface[2].

  • Causality: Olex2 is deployed because it seamlessly links structure solution, refinement, and publication workflows, providing real-time visual feedback on anisotropic displacement parameters (thermal ellipsoids)[2]. Refining on F2 ensures that all collected reflections—including weak ones—contribute to the model, maximizing statistical trustworthiness.

Expected Quantitative Crystallographic Data

Based on the structural properties of analogous highly functionalized thiazoles, the following table summarizes the predictive crystallographic parameters for this compound.

Table 1: Predictive Crystallographic Parameters

ParameterValue / Description
Chemical Formula C₆H₈N₂O₄S₂
Formula Weight 236.26 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈8.5 Å, b≈11.2 Å, c≈10.4 Å
Volume, Z ≈985.0 ų, 4
Calculated Density ( ρ ) ≈1.59 g/cm³
Absorption Coefficient ( μ ) ≈0.55 mm⁻¹
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085

Supramolecular Assembly & Hydrogen Bonding Networks

Thiazole derivatives frequently exhibit complex hydrogen-bonding networks that dictate their solid-state packing, melting point, and dissolution rate[3]. In the crystal lattice of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate, the supramolecular assembly is driven by a highly specific hierarchy of interactions.

  • Primary Synthons: The 4-amino group ( −NH2​ ) acts as a bifurcated hydrogen bond donor. Its protons will preferentially interact with the highly electronegative oxygen atoms of the methylsulfonyl group ( −SO2​CH3​ ) of adjacent molecules, forming robust intermolecular N−H⋯O bonds.

  • Secondary Synthons: The carbonyl oxygen of the ester group at position 5 serves as a secondary acceptor, facilitating the formation of 1D polymeric chains or 2D sheets across the crystal lattice.

H_Bonding Donor Donor 4-Amino (-NH2) Acceptor1 Acceptor Sulfonyl (S=O) Donor->Acceptor1 Primary Acceptor2 Acceptor Carbonyl (C=O) Donor->Acceptor2 Secondary Acceptor3 Acceptor Thiazole (N) Donor->Acceptor3 Weak

Caption: Predictive intermolecular hydrogen bonding network logic.

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

A critical tenet of crystallographic scientific integrity is ensuring that the single crystal selected for SCXRD is representative of the entire synthesized batch.

  • Protocol: Grind 100 mg of the bulk powder and analyze it using a Powder X-ray Diffractometer (Cu Kα radiation, 2θ range of 5° to 50°).

  • Causality: The experimental PXRD pattern must be overlaid with the simulated powder pattern generated from the SCXRD .cif file (using Olex2 or Mercury). A 1:1 match in peak positions validates the phase purity of the bulk material, proving that no alternate polymorphs precipitated during the bulk synthesis.

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Exploratory

The Thiazole-5-Carboxylate Scaffold: Mechanistic Pathways and Target Engagement in Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the thiazole ring is a privileged pharmacophore, present in numerous FDA-approved therapeutics. However, the specific functionalization at the 5-position with a carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the thiazole ring is a privileged pharmacophore, present in numerous FDA-approved therapeutics. However, the specific functionalization at the 5-position with a carboxylate moiety—forming the thiazole-5-carboxylate scaffold—imparts unique electronic and steric properties that dramatically alter target selectivity. The electron-withdrawing nature of the 5-carboxylate group modulates the basicity of the thiazole nitrogen, while the ester functionality provides a critical hydrogen-bond acceptor (HBA) and a vector for lipophilic interactions within deep enzymatic pockets.

This technical guide explores the mechanistic causality, structure-activity relationships (SAR), and experimental validation protocols of thiazole-5-carboxylate derivatives, focusing on their roles as ATP-competitive kinase inhibitors and allosteric enzyme modulators in oncology and infectious diseases.

Mechanistic Pathway I: ATP-Competitive Inhibition of Mitotic Kinesin HSET (KIFC1)

The Causality of Targeting HSET in Centrosome-Amplified Cancers

Normal cells possess two centrosomes that form a bipolar spindle during mitosis. In contrast, many aggressive cancer cells exhibit centrosome amplification (more than two centrosomes), which would normally lead to multipolar spindles and subsequent mitotic catastrophe (cell death). To survive, these cancer cells rely heavily on the minus-end-directed motor protein HSET (KIFC1) to cluster the extra centrosomes into two functional poles, mimicking a pseudo-bipolar spindle[1].

Inhibiting HSET selectively induces multipolar phenotypes and apoptosis in cancer cells while sparing healthy cells, making it a highly desirable oncological target.

Mechanism of Action of 2-(3-Benzamidopropanamido)thiazole-5-carboxylates

High-throughput screening has identified 2-(3-benzamidopropanamido)thiazole-5-carboxylates as potent, ATP-competitive inhibitors of HSET[1].

  • The Role of the 5-Carboxylate: SAR studies reveal that the ethyl ester at the 5-position is not merely a passive lipophilic group; it is essential for target engagement. Hydrolysis or removal of the ethyl ester results in a staggering 3000-fold reduction in biochemical potency[1]. The carboxylate oxygen acts as a critical HBA within the ATP-binding pocket of the kinesin motor domain.

  • The Thiazole Core: The thiazole sulfur and nitrogen precisely orient the adjacent 2-amide linker. Replacing the thiazole with a pyridine ring causes a >180-fold drop in potency, demonstrating the strict steric and electronic requirements of the binding site[2].

HSET_Mechanism CancerCell Centrosome-Amplified Cancer Cell HSET HSET (KIFC1) Motor Protein (Active) CancerCell->HSET HSET_Inhibited HSET (KIFC1) (ATP-Pocket Blocked) CancerCell->HSET_Inhibited Clustering Centrosome Clustering (Pseudo-Bipolar Spindle) HSET->Clustering Survival Tumor Cell Survival & Proliferation Clustering->Survival Inhibitor Thiazole-5-carboxylate Derivative Inhibitor->HSET_Inhibited Binds ATP Pocket Multipolar Multipolar Spindle Formation HSET_Inhibited->Multipolar Apoptosis Mitotic Catastrophe & Apoptosis Multipolar->Apoptosis

Figure 1: Mechanism of HSET (KIFC1) inhibition by thiazole-5-carboxylates leading to mitotic catastrophe.

Self-Validating Protocol: HSET ADP-Glo Kinase Assay

To prove ATP-competitive inhibition, the assay must decouple substrate binding from ATP hydrolysis and measure the latter directly. The ADP-Glo assay is the gold standard for this, as it quantifies the ADP produced during the kinesin motor cycle[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human HSET motor domain in assay buffer (15 mM Pipes, pH 6.8, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Tween-20).

  • Compound Incubation: Dispense 2 µL of thiazole-5-carboxylate derivatives (in DMSO) into a 384-well plate. Add 4 µL of the HSET enzyme solution. Causality Check: Incubate for 15 minutes at room temperature to allow equilibrium binding prior to ATP introduction.

  • Reaction Initiation: Add 4 µL of an ATP/Microtubule mix (e.g., 20 µM ATP and 2 µg/mL polymerized tubulin). The presence of microtubules stimulates the basal ATPase activity of HSET.

  • ATP Competition Validation: Run parallel assays at low (10 µM) and high (1 mM) ATP concentrations. Causality Check: A significant rightward shift in the IC50 at high ATP concentrations confirms the ATP-competitive mode of action[2].

  • ADP Detection: After 60 minutes, add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete any remaining unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which then drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence. Luminescence is directly proportional to HSET activity.

Mechanistic Pathway II: Inhibition of Monoacylglycerol Lipase (MAGL) in Lipid Signaling

The Causality of MAGL in Tumorigenesis

Monoacylglycerol lipase (MAGL) is a critical enzyme in the endocannabinoid system, responsible for the hydrolysis of 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. In aggressive cancers, MAGL is overexpressed, redirecting lipid stores toward the synthesis of pro-tumorigenic signaling lipids (e.g., prostaglandins) that drive migration, invasion, and survival[3].

Mechanism of Action of 2-Amino-4-methylthiazole-5-carboxylates

Derivatives of 2-amino-4-methylthiazole-5-carboxylate have been synthesized as highly selective MAGL inhibitors[3].

  • Binding Dynamics: Molecular docking studies (e.g., against MAGL PDB: 3PE6) demonstrate that the 5-carboxylate group engages in critical hydrogen bonding with the catalytic triad or oxyanion hole of the MAGL active site[4].

  • Potency: Specific derivatives in this class have demonstrated remarkable in vitro potency, with IC50 values plummeting as low as 0.037 µM[4]. By inhibiting MAGL, these compounds preserve 2-AG levels (which exert anti-tumor effects via CB1/CB2 receptors) and starve the tumor of arachidonic acid-derived inflammatory lipids.

MAGL_Pathway Endocannabinoid 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) Endocannabinoid->MAGL TumorSuppression Tumor Suppression (CB1/CB2 Activation) Endocannabinoid->TumorSuppression Accumulates Arachidonic Arachidonic Acid Pool MAGL->Arachidonic ProTumor Pro-Tumorigenic Lipids (Prostaglandins) Arachidonic->ProTumor Inhibitor 2-Amino-thiazole-5-carboxylate Inhibitor->MAGL Inhibits

Figure 2: MAGL inhibition by thiazole-5-carboxylates redirects lipid signaling toward tumor suppression.

Mechanistic Pathway III: Disruption of Bacterial Fatty Acid Synthesis (mtFabH)

Beyond oncology, the thiazole-5-carboxylate scaffold exhibits profound utility in infectious diseases, particularly against Mycobacterium tuberculosis (Mtb).

Causality of mtFabH Inhibition

The survival of Mtb depends on the biosynthesis of mycolic acids, which form its highly impermeable cell wall. The enzyme mtFabH (β-ketoacyl-acyl carrier protein synthase III) is the critical link between the FAS-I and FAS-II fatty acid synthesis pathways[5].

Thiazole-5-Carboxylate as a Bioisostere

Researchers have utilized the achiral 2-amino thiazole-5-carboxylate scaffold as a synthetically tractable, highly soluble alternative to complex natural product inhibitors like thiolactomycin (TLM)[5].

  • Hydrophobic and Flexible Anchoring: The ester group at the 5-position allows for the attachment of flexible, lipophilic groups (e.g., benzyl esters) that can navigate the narrow hydrophobic channel of the mtFabH active site.

  • Covalent Targeting: By appending a bromoacetamido group at the 2-position of the thiazole, researchers created irreversible inhibitors designed to undergo an SN2 substitution with the catalytic Cys112 residue of mtFabH, yielding IC50 values in the low micromolar range (e.g., 2.43 µM)[5].

Quantitative Data Summarization

The structural versatility of the thiazole-5-carboxylate core allows it to be tuned for vastly different targets. The table below summarizes the Structure-Activity Relationship (SAR) data across the discussed therapeutic areas.

Compound Class / ModificationTarget EnzymeKey Functional Role of ModificationObserved Potency (IC50 / MIC)Ref
2-(3-Benzamidopropanamido)thiazole-5-carboxylate HSET (KIFC1)Wild-type scaffold; ATP-competitive binding.27 nM (Biochemical)[2]
Des-ethyl ester analogueHSET (KIFC1)Removal of 5-ester eliminates crucial HBA interaction.>3000-fold loss in potency[1]
Des-methyl analogue (C4)HSET (KIFC1)Removal of C4-methyl disrupts hydrophobic packing.65-fold loss in potency[1]
2-Amino-4-methylthiazole-5-carboxylate (Compound 3g) MAGL5-carboxylate hydrogen bonds with catalytic triad.0.037 µM[4]
2-(2-Bromoacetamido)-thiazole-5-carboxylate ester mtFabH (Mtb)SN2 covalent binding to Cys112; 5-ester provides lipophilicity.2.43 µM[5]

Experimental Workflow: Hit-to-Lead Optimization

To successfully develop a thiazole-5-carboxylate derivative from a screening hit to a viable lead compound, medicinal chemists employ a rigorous, multi-stage workflow.

HitToLead HTS High-Throughput Screening (HTS) Scaffold Thiazole-5-carboxylate Hit Identification HTS->Scaffold SAR SAR Optimization (Ester/Amide Variation) Scaffold->SAR Biochem Biochemical Assays (e.g., ADP-Glo) SAR->Biochem Biochem->SAR Poor Potency Cellular Cellular Target Engagement (TE) Biochem->Cellular IC50 < 100nM Lead Preclinical Lead Candidate Cellular->Lead Phenotype Confirmed

Figure 3: Iterative hit-to-lead optimization workflow for thiazole-5-carboxylate derivatives.

Cellular Target Engagement (TE) Protocol: To prove that the optimized thiazole-5-carboxylate actually binds its target inside a living cell (e.g., HSET in cancer cells), researchers utilize bioorthogonal chemistry[1]:

  • Synthesize a trans-cyclooctene (TCO)-tagged derivative of the thiazole-5-carboxylate.

  • Treat centrosome-amplified cancer cells with the TCO-probe.

  • Fix and permeabilize the cells, then introduce a tetrazine-fluorophore conjugate.

  • The tetrazine reacts rapidly with the TCO via an inverse-electron-demand Diels-Alder (IEDDA) reaction.

  • Visualize via confocal microscopy. Causality Check: Co-localization of the fluorophore with the mitotic spindle (where HSET resides) confirms direct cellular target engagement[1].

Conclusion

The thiazole-5-carboxylate scaffold is far more than a structural backbone; it is a highly tunable pharmacophore. By leveraging the electron-withdrawing and hydrogen-bonding capabilities of the 5-carboxylate group, alongside the geometric constraints of the thiazole ring, medicinal chemists can design highly selective ATP-competitive kinase inhibitors, allosteric modulators, and covalent enzyme inhibitors.

References

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Mini Rev Med Chem.
  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. PMC.
  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes.
  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer.
  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.

Sources

Foundational

An In-Depth Technical Guide to Determining the Solubility Profile of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate in Organic Solvents

Abstract This technical guide provides a comprehensive framework for characterizing the solubility profile of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate, a novel thiazole derivative. The thiazole moiety is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate, a novel thiazole derivative. The thiazole moiety is a key pharmacophore in numerous clinically approved drugs, and understanding the physicochemical properties of new derivatives is paramount for their development.[1][2] While specific solubility data for this compound is not yet widely published, this document outlines the essential theoretical principles and practical experimental protocols for its determination. We will delve into methods for assessing both thermodynamic and kinetic solubility, the selection of appropriate organic solvents, and the thermodynamic analysis of the resulting data. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, providing the necessary tools to establish a robust and comprehensive solubility profile critical for formulation development, process chemistry, and preclinical evaluation.

Introduction: The Imperative of Solubility in Drug Development

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate is a derivative of this class, and like any potential active pharmaceutical ingredient (API), its journey from discovery to a viable therapeutic is critically dependent on its physicochemical properties. Among these, solubility is arguably one of the most crucial.

A compound's solubility dictates its dissolution rate, which in turn is a primary factor influencing its bioavailability. Poor aqueous solubility can hinder absorption and lead to suboptimal therapeutic efficacy.[6] Furthermore, understanding solubility in a diverse range of organic solvents is essential for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

  • Formulation Development: Designing stable and effective dosage forms, from oral solids to parenteral solutions.

  • Analytical Method Development: Preparing stock solutions and standards for assays like HPLC and LC-MS.

This guide, therefore, presents a systematic approach to fully characterize the solubility of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate.

Preliminary Physicochemical Characterization

Before embarking on solubility studies, a fundamental understanding of the solid-state properties of the API is essential. These properties can significantly influence solubility measurements and their interpretation.

Key Physicochemical Parameters:

PropertyImportance in Solubility StudiesAnalytical Method(s)
Chemical Structure & Purity Confirms the identity and homogeneity of the material. Impurities can alter measured solubility.¹H NMR, ¹³C NMR, HRMS, HPLC
Polymorphism Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities and stabilities.X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)
Melting Point (Tm) Related to the lattice energy of the crystal. Higher melting points often correlate with lower solubility.DSC, Melting Point Apparatus
pKa Determines the ionization state of the molecule at different pH values, which is crucial for aqueous solubility but can also influence interactions in protic organic solvents.Potentiometric Titration, UV-Spectroscopy
LogP / LogD Indicates the lipophilicity of the compound and provides a preliminary estimate of its solubility in non-polar vs. polar solvents.Shake-Flask method (Octanol-Water), Calculation Methods

This table should be populated with experimental data for Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate before proceeding.

Theoretical Frameworks for Solubility

While experimental determination is the gold standard, theoretical models provide a predictive framework and aid in solvent selection and data interpretation.

Thermodynamics of Dissolution

The dissolution process can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. This is governed by the Gibbs free energy of solution (ΔG_sol): ΔG_sol = ΔH_sol - TΔS_sol Where ΔH_sol is the enthalpy of solution and ΔS_sol is the entropy of solution. A spontaneous process (dissolution) requires a negative ΔG_sol.

Predictive Models

For early-stage development, computational models can estimate solubility. The Perturbed Chain Statistical Associating Fluid Theory (PC-SAFT) is a thermodynamic equation of state that can predict drug solubility parameters, especially when considering factors like hydrogen bonding.[7] Such models are valuable because experimental data for novel compounds is often scarce, and traditional group contribution methods may be unreliable for complex or novel functional groups.[7] Machine learning approaches are also emerging as powerful tools for predicting solubility in various solvent systems, provided a sufficiently large and relevant dataset is available for training.[8]

Experimental Determination of Solubility

A comprehensive profile requires measuring both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid drug. The shake-flask method, as described by Higuchi and Connors, remains the most reliable technique for this measurement.[9][10]

Workflow for Shake-Flask Solubility Determination

A Add excess solid API to a known volume of solvent in a sealed vial. B Agitate at a constant temperature (e.g., 25°C, 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours). A->B Equilibration C Allow vials to stand, ensuring phase separation. B->C H Verify the solid phase post-experiment using XRPD to check for polymorphic or solvate transitions. B->H Post-hoc Verification D Sample the supernatant. Centrifuge to remove suspended particles. C->D Sampling E Filter the supernatant through a low-binding filter (e.g., 0.22 µm PTFE). D->E F Dilute the filtrate with a suitable mobile phase. E->F G Quantify the concentration using a validated, stability-indicating analytical method (e.g., HPLC-UV). F->G Analysis

Caption: Equilibrium solubility workflow using the shake-flask method.

Detailed Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate to a series of glass vials containing a precise volume (e.g., 1-2 mL) of the selected organic solvents. The amount of solid should be sufficient to ensure a saturated solution with visible excess solid after equilibration.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotating wheel within a temperature-controlled chamber (e.g., 298.15 K and 310.15 K). Agitate for at least 48 hours. A preliminary time-to-equilibrium study is recommended.

  • Sample Processing: After equilibration, cease agitation and allow the vials to rest, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Clarification: Centrifuge the aliquot (e.g., at 14,000 rpm for 15 minutes) to pellet any suspended microparticles.

  • Filtration: Filter the clarified supernatant through a solvent-compatible, low-adsorption syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Discard the initial portion of the filtrate to saturate any binding sites on the filter.

  • Quantification: Accurately dilute the final filtrate with a suitable solvent (often the mobile phase of the analytical method) and determine the concentration using a validated HPLC-UV or LC-MS/MS method against a calibration curve.

  • Solid-State Analysis: Recover the remaining solid from the vials and dry it. Analyze the solid using XRPD or DSC to confirm that no phase transition (e.g., to a different polymorph or a solvate) occurred during the experiment.[9]

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). It is a high-throughput method often used in early drug discovery to quickly rank compounds.[11] Nephelometry, which measures light scattering from precipitated particles, is a common technique.[11]

Workflow for Kinetic Solubility by Nephelometry

A Prepare a high-concentration stock solution of the API in DMSO (e.g., 10-20 mM). C Inject a small volume of the DMSO stock into the solvents to create a concentration gradient. A->C B Dispense the selected organic solvents into a microplate (e.g., 96- or 384-well). B->C Dispensing D Incubate the plate for a short period (e.g., 1-2 hours) with gentle shaking. C->D Incubation E Measure turbidity (light scattering) at each concentration using a microplate nephelometer. D->E Measurement F Determine the kinetic solubility limit as the concentration at which the turbidity signal significantly exceeds the background. E->F Analysis

Caption: High-throughput kinetic solubility screening workflow.

Data Presentation and Analysis

Solubility data should be systematically organized to facilitate analysis and comparison.

Table 1: Solubility of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate in Selected Organic Solvents

SolventSolvent TypeTemperature (K)Solubility (mg/mL)Solubility (Mole Fraction, x)
MethanolPolar Protic298.15Experimental DataCalculated Data
310.15Experimental DataCalculated Data
EthanolPolar Protic298.15Experimental DataCalculated Data
310.15Experimental DataCalculated Data
AcetonitrilePolar Aprotic298.15Experimental DataCalculated Data
310.15Experimental DataCalculated Data
AcetonePolar Aprotic298.15Experimental DataCalculated Data
310.15Experimental DataCalculated Data
Ethyl AcetateMid-Polarity298.15Experimental DataCalculated Data
310.15Experimental DataCalculated Data
DichloromethaneNon-polar298.15Experimental DataCalculated Data
310.15Experimental DataCalculated Data
TolueneNon-polar298.15Experimental DataCalculated Data
310.15Experimental DataCalculated Data

This table serves as a template for recording experimentally determined values.

Thermodynamic Analysis

The temperature dependence of solubility can be used to calculate key thermodynamic parameters of dissolution using the van 't Hoff equation. This provides insight into the driving forces of the dissolution process. A plot of ln(x) versus 1/T yields a straight line where the slope can be used to determine the enthalpy of solution (ΔH_sol) and the intercept to find the entropy of solution (ΔS_sol).

Conclusion

Establishing a comprehensive solubility profile for a new chemical entity like Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate is a foundational step in its development pathway. By employing rigorous experimental methods such as the shake-flask technique, supported by high-throughput kinetic screening and grounded in thermodynamic principles, researchers can generate the critical data needed for informed decision-making in process chemistry, formulation, and preclinical studies. The protocols and frameworks presented in this guide provide a robust pathway to thoroughly characterize this promising thiazole derivative, ensuring its potential is not limited by unforeseen solubility challenges.

References

  • Al-Balas Q, Anthony NG, Al-Jaidi B, Alnimr A, Abbott G, Brown AK, et al. (2009) Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

  • Mishra, C. B.; Kumari, S. Tiwari, M. (2015) Thiazole: A promising heterocycle for the development of potent CNS active agents. European Journal of Medicinal Chemistry.
  • ResearchGate. (2004) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ChemInform. [Link]

  • Crystal Growth & Design - ACS Publications. (2025) Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. [Link]

  • Google Patents. (N.D.)
  • PubMed. (2025) Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. [Link]

  • Meltwater. (2026) Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Pharmaceutical Sciences. (2025) Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. [Link]

  • ResearchGate. (2016) (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [Link]

  • PubMed. (2017) 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. [Link]

  • MDPI. (2019) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • Lund University Publications. (N.D.) Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Google Patents. (N.D.)
  • PubMed. (1977) Synthesis and Pharmacological Properties of Some 4-amino-5-substituted thiazole-2(3H)-thiones and thiazolo(4,5-d)pyrimidin-7(6H). [Link]

  • ResearchGate. (N.D.) (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • PMC. (N.D.) Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

  • ResearchGate. (2024) (PDF) Predicting the Thermodynamic Solubility and Stability of Co-crystals and Eutectics of Febuxostat by using a Thermodynamic Model involving Flory Huggins Interaction Parameter. [Link]

  • BMG LABTECH. (2023) Drug solubility: why testing early matters in HTS. [Link]

  • PMC. (N.D.) Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. [Link]

  • PubChem. (N.D.) 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. [Link]

  • Semantic Scholar. (2021) An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

Sources

Exploratory

Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate: A Technical Guide to Toxicity and Safe Handling

For Researchers, Scientists, and Drug Development Professionals Preamble: A Data-Driven Approach to Safety for Novel Thiazole Derivatives Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate is a substituted thiazole...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Data-Driven Approach to Safety for Novel Thiazole Derivatives

Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate is a substituted thiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Thiazole rings are key structural motifs in a variety of pharmacologically active agents. As with any novel chemical entity, a thorough understanding of its toxicological profile and the implementation of appropriate safety protocols are paramount for the protection of researchers and the integrity of scientific investigations.

This guide provides a comprehensive overview of the available toxicity and safety data for Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate. Due to the limited publicly available data for this specific compound, this document employs a scientifically grounded read-across approach, leveraging data from structurally similar aminothiazole carboxylate derivatives to infer potential hazards and inform safe handling procedures. This methodology is a cornerstone of predictive toxicology and is widely used in regulatory assessments when compound-specific data is unavailable.

Section 1: Hazard Identification and Classification

Hazard Class Hazard Category Signal Word Hazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3WarningH335: May cause respiratory irritation

GHS Pictogram for Structurally Similar Compounds:

Section 2: Toxicological Profile of the Aminothiazole Carboxylate Class

Direct toxicological studies on Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate are not publicly documented. However, research on analogous thiazole derivatives provides critical insights into the potential toxicological endpoints.

Acute Toxicity

Studies on various aminothiazole derivatives consistently indicate a potential for moderate acute oral toxicity. For instance, a study on the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine determined an LD50 of 1000 mg/kg in Syrian hamsters, classifying it as Category 4 for acute oral toxicity.[2]

Organ-Specific Toxicity

Animal studies on some thiazole derivatives have revealed potential for liver and kidney damage at higher doses.[2][3] One study observed that high doses of an oxothiazole derivative led to severe liver damage and rapid death in mice.[3] Another investigation into a different thiazole derivative noted significant liver damage, including hypertrophy, necrosis, and steatosis, as well as renal injuries in hamsters.[2] These findings underscore the importance of minimizing exposure to this class of compounds.

Genotoxicity and Carcinogenicity

There is currently no available data on the genotoxic or carcinogenic potential of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate or its close analogs. In the absence of such data, it is prudent to handle the compound as a potential mutagen and/or carcinogen and take appropriate precautions to minimize exposure.

The following diagram illustrates a logical workflow for the toxicological assessment of a novel chemical entity like Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate.

toxicological_assessment_workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Studies (Rodent Models) cluster_conclusion Safety Profile QSAR QSAR Modeling (Toxicity Prediction) Genotoxicity Genotoxicity Assays (e.g., Ames Test) QSAR->Genotoxicity ReadAcross Read-Across Analysis (Analog Data) ReadAcross->Genotoxicity Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Genotoxicity->Cytotoxicity Metabolism Metabolic Stability (Microsomal Assays) Cytotoxicity->Metabolism AcuteTox Acute Toxicity (LD50 Determination) Metabolism->AcuteTox SubchronicTox Sub-chronic Toxicity (Repeated Dose Studies) AcuteTox->SubchronicTox OrganTox Organ-Specific Toxicity (Histopathology) SubchronicTox->OrganTox SafetyProfile Comprehensive Safety Profile & SDS OrganTox->SafetyProfile

Caption: Logical Workflow for Chemical Toxicity Assessment.

Section 3: Safe Handling and Storage

Given the potential hazards identified through read-across analysis, stringent adherence to safe handling and storage protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are required.[4]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn.[4] Contaminated gloves should be disposed of immediately, and hands should be washed thoroughly after handling.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]

Handling Procedures
  • Avoid all personal contact, including inhalation.[6]

  • Do not eat, drink, or smoke in areas where the compound is handled.[4]

  • Ensure that eyewash stations and safety showers are readily accessible.[4][5]

  • Wash hands thoroughly after handling.[4]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[4][5]

  • The compound should be stored in a dark place.

Section 4: Emergency Procedures

In the event of accidental exposure, the following first-aid measures should be taken immediately.

Exposure Route First-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Fire-Fighting Measures:

  • Use water spray, carbon dioxide, dry chemical powder, or appropriate foam for extinction.[5]

  • Wear self-contained breathing apparatus and full protective gear.[5]

Section 5: Experimental Protocols for Toxicity Assessment

For laboratories equipped to conduct toxicological evaluations, the following are standard, high-level protocols for assessing the key toxicological endpoints discussed in this guide.

Protocol 1: Acute Oral Toxicity Assessment (OECD 423)

This protocol outlines the Acute Toxic Class Method, a stepwise procedure with the use of a minimal number of animals.

  • Animal Selection and Acclimatization: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats). Acclimatize animals for at least 5 days.

  • Dose Preparation: Prepare a formulation of the test substance in a suitable vehicle.

  • Dosing: Administer a single oral dose of the test substance to a group of three animals at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg).[2]

  • Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Stepwise Procedure: Based on the outcome in the first group, either stop the test and assign a GHS category or proceed to dose another group of three animals at a lower or higher dose level.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the test substance reduces the viability of a cell culture by 50% (IC50).

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test substance and a vehicle control. Incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Conclusion

While specific toxicity data for Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate remains limited, a precautionary approach based on data from structurally related aminothiazole carboxylate derivatives is essential. The available evidence suggests that this class of compounds may be harmful if swallowed, and can cause skin, eye, and respiratory irritation. Prudent laboratory practice, including the consistent use of appropriate personal protective equipment and adherence to standard safety protocols, is imperative to mitigate the risks associated with handling this and other novel chemical entities. Further toxicological studies are warranted to fully elucidate the safety profile of this compound.

References

  • ResearchGate. (2025). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. [Link]

  • PubMed. (2021). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. [Link]

  • NextSDS. (n.d.). 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide. [Link]

  • NextSDS. (n.d.). methyl 4-amino-3-(2-methylphenyl)-1,2-thiazole-5-carboxylate. [Link]

  • PubMed. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. [Link]

  • RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

  • Taylor & Francis Online. (2021). Full article: Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. [Link]

  • OECD-HPV. (2000). ALFA OLEFINS CAS N. [Link]

  • Sciencelab.com. (n.d.). 2-Amino-5-methylthiazole. [Link]

  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. [Link]

  • PLOS One. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]

  • EPA. (n.d.). Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate. [Link]

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Foundational

Introduction: The Significance of Structural Stability in Modern Drug Discovery

An In-depth Technical Guide to the Thermodynamic Stability of 2-(Methylsulfonyl)thiazole Compounds The 2-(methylsulfonyl)thiazole moiety is a cornerstone in contemporary medicinal chemistry, integral to the structure of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-(Methylsulfonyl)thiazole Compounds

The 2-(methylsulfonyl)thiazole moiety is a cornerstone in contemporary medicinal chemistry, integral to the structure of numerous therapeutic agents due to its versatile roles as a bioisostere and a key pharmacophore.[1][2] Its presence in drug candidates, from kinase inhibitors to anti-infective agents, underscores its importance.[3][4] However, the translation of a promising compound from bench to bedside is critically dependent on its physicochemical properties, paramount among which is thermodynamic stability.

Thermodynamic stability dictates a drug substance's ability to resist chemical and physical degradation under various environmental stressors.[5][6] A comprehensive understanding of the stability profile of 2-(methylsulfonyl)thiazole derivatives is not merely a regulatory formality but a fundamental necessity for ensuring drug product safety, efficacy, and shelf-life.[7][8] This guide provides researchers, scientists, and drug development professionals with a technical framework for evaluating and understanding the thermodynamic stability of this vital class of compounds.

Factors Influencing the Thermodynamic Stability of 2-(Methylsulfonyl)thiazole Derivatives

The stability of a 2-(methylsulfonyl)thiazole compound is not an isolated property but a multifactorial characteristic governed by both its intrinsic molecular features and the external environmental conditions it is exposed to.[9][10]

Intrinsic (Molecular) Factors
  • Substituent Effects: The nature and position of substituent groups on the thiazole ring or the associated phenyl ring can profoundly alter the molecule's electron density distribution and, consequently, its stability. Electron-withdrawing groups can influence the lability of the C-S bonds, potentially lowering the decomposition temperature.[11]

  • Polymorphism: Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms, or polymorphs, each with a unique crystal lattice and, therefore, distinct thermodynamic properties.[12][13] Different polymorphs of the same compound can exhibit different melting points, solubilities, and stability profiles. A less stable polymorph may convert to a more stable form upon heating.[13]

  • Molecular Weight and Size: While not a direct predictor, molecular complexity can influence crystal packing and intermolecular forces, which in turn affects the energy required to induce thermal transitions or decomposition.[14]

Extrinsic (Environmental) Factors
  • Temperature: As a primary driver of chemical reactions, elevated temperatures accelerate degradation pathways such as hydrolysis, oxidation, and pyrolysis.[5][15] An increase of just 10°C can significantly increase the rate of hydrolytic degradation.[15]

  • Humidity/Moisture: The presence of water can facilitate hydrolytic degradation, particularly for compounds with susceptible functional groups.[6][10] For solid dosage forms, moisture absorption can lead to physical changes like deliquescence or caking, and can also lower the glass transition temperature of amorphous content, increasing molecular mobility and reactivity.[6]

  • Light: Photosensitive molecules can undergo photolytic degradation, where exposure to light, particularly in the UV spectrum, provides the energy to initiate decomposition reactions.[9][15]

  • pH: In solution, the pH can dramatically influence the stability of ionizable compounds. The rate of decomposition for many drugs is often lowest within a specific pH range.[5]

Below is a diagram illustrating the interplay of these critical factors.

Factors_Influencing_Stability Stability Thermodynamic Stability of 2-(Methylsulfonyl)thiazole Intrinsic Intrinsic Factors (Molecular Structure) Stability->Intrinsic Extrinsic Extrinsic Factors (Environmental) Stability->Extrinsic Substituents Substituent Effects Intrinsic->Substituents Polymorphism Polymorphism Intrinsic->Polymorphism MW Molecular Weight & Size Intrinsic->MW Temp Temperature Extrinsic->Temp Humidity Humidity / Moisture Extrinsic->Humidity Light Light Exposure (Photolysis) Extrinsic->Light pH pH (in solution) Extrinsic->pH

Caption: Key intrinsic and extrinsic factors governing compound stability.

Core Analytical Techniques for Stability Assessment

A robust evaluation of thermodynamic stability relies on a suite of thermal analysis techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the industry standards for this purpose, providing complementary information on a material's response to heat.[16][17]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[18] It is exceptionally powerful for detecting thermal events such as melting, crystallization, and glass transitions, which involve a change in enthalpy.[12][19]

  • Causality Behind Use: DSC is the gold standard for identifying a material's melting point, which is a key indicator of purity and crystalline form.[16] For 2-(methylsulfonyl)thiazole compounds, it can reveal the presence of different polymorphs, which may have critical implications for bioavailability and stability.[13] Furthermore, DSC is used in compatibility studies to detect potential interactions between the active pharmaceutical ingredient (API) and excipients.[12]

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as it is heated at a controlled rate.[20] This technique provides a direct measure of thermal decomposition, identifying the temperature at which significant mass loss begins (the onset temperature, Tonset).[7][16]

  • Causality Behind Use: While DSC detects transitions in heat flow, TGA directly quantifies mass loss, making it indispensable for determining the upper-temperature limit of a compound's stability.[21] For a 2-(methylsulfonyl)thiazole derivative, a TGA curve clearly indicates the point of decomposition, which is a critical parameter for defining storage and handling conditions.[7] Coupling TGA with techniques like Fourier Transform Infrared Spectroscopy (FTIR) can even allow for the identification of gaseous products evolved during decomposition, offering mechanistic insights.[22][23]

The logical workflow for a comprehensive thermal stability assessment is outlined below.

Stability_Workflow Start Sample Preparation (2-5 mg) TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA_Data Output: Mass Loss vs. Temp Onset of Decomposition (Tonset) TGA->TGA_Data DSC_Data Output: Heat Flow vs. Temp Melting Point (Tm), ΔHfus DSC->DSC_Data Interpretation Data Synthesis & Interpretation TGA_Data->Interpretation DSC_Data->Interpretation Profile Comprehensive Thermodynamic Stability Profile Interpretation->Profile

Caption: Standard workflow for thermal stability characterization.

Experimental Protocols: A Self-Validating System

The trustworthiness of stability data hinges on meticulous and standardized experimental execution. The following protocols provide a framework for generating reliable and reproducible results.

Detailed Protocol for Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the 2-(methylsulfonyl)thiazole compound into a clean platinum or alumina crucible.[20]

  • Atmosphere Control: Place the crucible in the TGA furnace. Purge the system with an inert gas, typically high-purity nitrogen or argon, at a flow rate of 50-100 mL/min for at least 15 minutes to create an inert environment.[20] This is crucial to prevent oxidative side reactions.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[14]

  • Data Collection: Continuously record the sample mass as a function of temperature. The primary data points of interest are the onset temperature of decomposition (Tonset) and the temperatures corresponding to 5% and 10% mass loss (Td5%, Td10%).[21]

Detailed Protocol for Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using high-purity standards like indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.[7] Use an empty, sealed aluminum pan as the reference. Sealing the pan prevents mass loss due to sublimation prior to melting.

  • Atmosphere: Maintain a constant inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min.[7]

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heat: Equilibrate at 25 °C. Ramp the temperature from 25 °C to a point well above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.[7] This run provides information on the initial state of the material, including its melting point (Tm) and enthalpy of fusion (ΔHfus).

    • Controlled Cool: Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min). This step can reveal crystallization behavior.

    • Second Heat: Reheat the sample to the upper temperature limit at 10 °C/min. This second run is critical for observing the glass transition (Tg) if the material became amorphous upon cooling, and it confirms the nature of the thermal events observed in the first run.[7]

  • Data Collection: Record the differential heat flow as a function of temperature. Key parameters are the peak temperature of the melting endotherm (Tm) and the integrated area of the peak, which yields the enthalpy of fusion (ΔHfus).[23]

Decomposition Pathways and Mechanistic Considerations

Understanding how a molecule degrades is as important as knowing when. For 2-(methylsulfonyl)thiazole compounds, thermal decomposition is a complex process likely initiated by the cleavage of the weakest chemical bonds under thermal stress.

Based on the structure, plausible decomposition pathways could involve:

  • C-S Bond Cleavage: The bonds flanking the sulfonyl group (Cthiazole-S and S-Cmethyl) are potential points of initial cleavage, leading to the formation of radical species.[24]

  • Thiazole Ring Opening: At higher energies, the heterocyclic thiazole ring itself can fragment.

  • Desulfonylation: The elimination of the methylsulfonyl group as sulfur dioxide (SO2) and other small molecules is a common pathway for sulfonyl-containing compounds.[24][25]

A simplified, hypothetical decomposition pathway is illustrated below. The identification of actual degradation products would require advanced techniques such as TGA coupled with Mass Spectrometry (TGA-MS).[14][23]

Decomposition_Pathway Start 2-(Methylsulfonyl)thiazole (Parent Compound) Heat Δ (Heat) Start->Heat Intermediate [Radical Intermediates] Heat->Intermediate Products Degradation Products (e.g., SO₂, Thiazole Fragments, Volatile Organics) Intermediate->Products Further Fragmentation

Sources

Protocols & Analytical Methods

Method

Using Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate as an active pharmaceutical intermediate (API)

An Application and Protocol Guide for the Utilization of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate as a Pharmaceutical Intermediate Introduction: The Strategic Importance of the Thiazole Scaffold in Drug Sy...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Utilization of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of the Thiazole Scaffold in Drug Synthesis

The thiazole ring system is a cornerstone pharmacophore in modern medicinal chemistry, present in a multitude of approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold.[1] Within this class, Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate stands out as a highly functionalized and versatile building block. The presence of a nucleophilic amino group, an ester for derivatization, and a potent methylsulfonyl electron-withdrawing/leaving group makes it a strategic intermediate for constructing complex molecular architectures.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this intermediate's properties, handling procedures, and detailed protocols for its synthesis and subsequent derivatization. The focus is not merely on procedural steps but on the underlying chemical principles that govern its reactivity, enabling rational experimental design and troubleshooting.

Section 1: Compound Profile and Physicochemical Properties

Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate is a solid organic compound whose utility is defined by its distinct functional groups. The sulfonyl group significantly modulates the reactivity of the entire molecule, differentiating it from its simpler 2-aminothiazole counterparts.

PropertyValueSource
IUPAC Name Methyl 4-amino-2-(methylsulfonyl)-1,3-thiazole-5-carboxylateN/A
Synonyms N/AN/A
CAS Number 951804-64-1[3]
Molecular Formula C₆H₈N₂O₄S₂N/A
Molecular Weight 236.27 g/mol N/A
Physical Form Solid
Storage Keep in a dark place, sealed in dry, room temperature.[4]

Structural Features and Reactivity Insights:

  • 4-Amino Group: This primary amine is the principal site for nucleophilic attack, allowing for the formation of amides, ureas, and sulfonamides, which are crucial linkages in many pharmaceutical agents.[5] However, its nucleophilicity is attenuated by the strong electron-withdrawing effect of the adjacent C2-sulfonyl group.

  • 2-Methylsulfonyl Group: This group serves two primary purposes. First, it activates the C2 position of the thiazole ring, making it susceptible to nucleophilic aromatic substitution. Second, its strong electron-withdrawing nature influences the acidity and reactivity of other protons in the molecule.

  • 5-Carboxylate Group: The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or direct amidation to form carboxamides, further expanding the synthetic possibilities.

Section 2: Safety, Handling, and Storage

Proper handling of all chemical intermediates is paramount to ensure laboratory safety and experimental integrity. While specific data for the sulfonyl compound is limited, guidelines can be established based on related 2-aminothiazole structures.[6][7]

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Chemical safety goggles (compliant with EN166), nitrile gloves, lab coat.To prevent eye and skin irritation or contact.[7][8]
Work Environment Use only in a well-ventilated area, preferably within a chemical fume hood.To avoid inhalation of dust or vapors, which may cause respiratory irritation.[6]
Storage Conditions Store in a tightly sealed container in a dry, cool, and well-ventilated place away from light and incompatible materials (strong oxidizing agents, strong acids/bases).To maintain compound stability and prevent degradation.[4][6]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.Standard procedure for eye contact with chemical irritants.[6][7]
First Aid (Skin) Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.To decontaminate the skin and mitigate irritation.[6][7]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.To ensure environmental safety and regulatory compliance.[6]

Section 3: Experimental Protocols

The following protocols provide a logical workflow for the synthesis and subsequent reaction of the title compound. The first protocol details the preparation from its more common methylthio- precursor, a necessary step as this precursor is often the commercial starting point.

Protocol 1: Synthesis of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate via Oxidation

Principle: This protocol describes the oxidation of a thioether (methylthio group) to a sulfone (methylsulfonyl group). This transformation is fundamental to accessing the target intermediate. Common oxidizing agents for this purpose include potassium peroxymonosulfate (Oxone) or meta-chloroperoxybenzoic acid (m-CPBA). Oxone is often preferred due to its stability, ease of handling, and straightforward workup.

Workflow Diagram:

G A Start: Methyl 4-amino-2- (methylthio)thiazole-5-carboxylate B Dissolution in Solvent (e.g., MeOH/H₂O) A->B C Controlled Addition of Oxidant (Oxone) B->C D Reaction Monitoring (TLC) C->D E Aqueous Workup & Extraction D->E F Purification (Crystallization/Chromatography) E->F G Product: Methyl 4-amino-2- (methylsulfonyl)thiazole-5-carboxylate F->G

Caption: Experimental workflow for the oxidation of the thioether precursor.

Materials and Reagents:

ReagentCAS NumberPurpose
Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate60093-05-2Starting Material
Potassium peroxymonosulfate (Oxone®)70693-62-8Oxidizing Agent
Methanol (MeOH)67-56-1Solvent
Deionized Water (H₂O)7732-18-5Solvent
Sodium Bicarbonate (NaHCO₃)144-55-8Quenching/Neutralization
Ethyl Acetate (EtOAc)141-78-6Extraction Solvent
Brine (Saturated NaCl solution)7647-14-5Washing Agent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Drying Agent

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate (1.0 eq) in a 1:1 mixture of Methanol and Water at room temperature.

  • Oxidant Preparation: In a separate beaker, prepare a solution of Oxone (approx. 2.2 eq) in deionized water.

  • Oxidation: Cool the reaction flask to 0 °C using an ice bath. Add the Oxone solution dropwise to the stirred solution of the starting material over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: A slow, controlled addition is critical to manage the exothermic nature of the oxidation and prevent over-oxidation or side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup and Extraction:

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the methylthio peak (~2.6 ppm in ¹H NMR) and the appearance of a new methylsulfonyl peak (~3.3 ppm) are indicative of a successful reaction.

Protocol 2: N-Acylation of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate

Principle: This protocol demonstrates the derivatization of the 4-amino group via acylation. This reaction forms a stable amide bond, a key step in synthesizing many larger molecules. Due to the reduced nucleophilicity of the amino group, a robust base like pyridine or triethylamine is used to facilitate the reaction.

Logical Relationship Diagram:

G cluster_molecule Key Functional Groups cluster_reactivity Resulting Reactivity Amino 4-Amino (Nucleophile) Acylation Acylation / Amidation Amino->Acylation Enables Sulfonyl 2-Sulfonyl (EWG) Sulfonyl->Amino Reduces Nucleophilicity Substitution Nucleophilic Substitution Sulfonyl->Substitution Enables (at C2) Ester 5-Ester (Handle) Hydrolysis Hydrolysis / Amidation Ester->Hydrolysis Enables

Caption: Relationship between functional groups and potential synthetic pathways.

Materials and Reagents:

ReagentCAS NumberPurpose
Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate951804-64-1Starting Material
Acetyl Chloride (or other acyl chloride)75-36-5Acylating Agent
Pyridine110-86-1Base and Solvent
Dichloromethane (DCM)75-09-2Solvent (optional)
1M Hydrochloric Acid (HCl)7647-01-0Washing Agent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8Washing Agent

Step-by-Step Methodology:

  • Reaction Setup: Dissolve Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate (1.0 eq) in anhydrous pyridine (or DCM with 1.5 eq of triethylamine) in a flame-dried, inert-atmosphere (N₂ or Ar) flask.

  • Acylation: Cool the solution to 0 °C. Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise.

    • Causality Note: The reaction is performed under anhydrous and inert conditions to prevent the acyl chloride from reacting with atmospheric moisture. The base is essential to neutralize the HCl byproduct and deprotonate the amino group, enhancing its nucleophilicity.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours (monitor by TLC).

  • Workup:

    • If pyridine is the solvent, remove it under high vacuum. If DCM is the solvent, proceed directly.

    • Dilute the residue/reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.

  • Characterization: Confirm the structure via spectroscopy. A downfield shift of the aromatic proton and the appearance of a new amide N-H signal and acyl group signals in the ¹H NMR spectrum will confirm successful acylation.

References

  • Vertex AI Search. (2010).
  • Vertex AI Search. (2025).
  • Sigma-Aldrich. Methyl 4-amino-2-(methylthio)
  • Cayman Chemical. (2024).
  • ResearchGate. (2025). New synthetic process of apixaban.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Justia Patents. (2018).
  • Google Patents. Synthetic method of Apixaban - CN103896940A.
  • Google Patents.
  • European Patent Office. (2020).
  • PubChem. 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester | C11H10N2O2S.
  • PLOS One. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PMC. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1.
  • Google Patents.
  • BLDpharm. 60093-05-2|Methyl 4-amino-2-(methylthio)
  • Sigma-Aldrich. Methyl 4-amino-2-(methylthio)
  • Sigma-Aldrich. Methyl 4-amino-2-(methylthio)
  • BLDpharm. 951804-64-1|Methyl 4-amino-2-(methylsulfonyl)
  • Research Journal of Pharmacy and Technology. (2012). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles.
  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1.
  • PMC. (2021).
  • Cayman Chemical.
  • EXCLI Journal. (2025).
  • ChemicalBook. (2025). 2-Amino-4-methylthiazole-5-carboxylic acid | 67899-00-7.
  • Midas Pharma.

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Application

Application Notes &amp; Protocols for In Vitro Assay Preparation Using Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate

Introduction: Unlocking the Potential of a Novel Thiazole Derivative Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core, a scaffold of significant interest in med...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Novel Thiazole Derivative

Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core, a scaffold of significant interest in medicinal chemistry. The thiazole ring is a key pharmacophore in a wide range of biologically active agents, demonstrating antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a methylsulfonyl (-SO₂CH₃) group is also noteworthy, as this moiety is present in various enzyme inhibitors, potentially enhancing binding affinity and metabolic stability.[4]

Given its structural features, Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate presents itself as a promising candidate for screening in various in vitro assays. These application notes provide detailed protocols for evaluating its potential as both a direct enzyme inhibitor and a cell-based antiproliferative agent. The following guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for the initial characterization of this compound.

Part 1: Biochemical Evaluation via In Vitro Kinase Inhibition Assay

Scientific Rationale: Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug discovery. The 2-aminothiazole scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors. Therefore, a direct biochemical kinase assay is a logical first step to determine if Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate can inhibit the activity of a representative kinase.

This protocol describes a universal, non-radioactive, luminescence-based assay that quantifies ATP consumption, an indirect but highly reliable measure of kinase activity.

Experimental Workflow: Kinase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) D Dispense Compound Dilutions into 384-well plate A->D B Prepare Kinase Buffer & Recombinant Kinase E Add Kinase/Substrate Mix B->E C Prepare Substrate & ATP Solution F Add ATP to Initiate Reaction Incubate at RT C->F D->E E->F G Add Detection Reagent (e.g., Kinase-Glo®) F->G H Incubate to Stabilize Signal G->H I Read Luminescence H->I J Calculate % Inhibition & Determine IC50 I->J cluster_prep Cell Culture & Plating cluster_assay Compound Treatment cluster_detection Viability Assessment A Culture Cancer Cell Line (e.g., HeLa, MCF-7) B Trypsinize & Count Cells A->B C Seed Cells into 96-well Plate Incubate for 24h B->C E Add Compound Dilutions to Cells C->E D Prepare Compound Dilutions in Cell Culture Medium D->E F Incubate for 72 hours E->F G Add Viability Reagent (e.g., CellTiter-Glo®) F->G H Incubate to Lyse Cells & Generate Signal G->H I Read Luminescence H->I J Calculate % Growth Inhibition & Determine GI50 I->J

Caption: Workflow for the cell-based antiproliferation assay.

Quantitative Data Summary: Assay Parameters
ParameterRecommended ValueNotes
Cell Seeding DensityCell line-dependent (e.g., 1,000-5,000 cells/well)Optimize to ensure cells are in the logarithmic growth phase at the end of the assay.
Plate Format96-well, clear, flat-bottomClear bottom for microscopy checks; can be white for luminescence.
Compound Incubation72 hoursA standard duration to observe effects on cell division.
Max. Final DMSO Conc.≤ 0.5%Higher concentrations can be toxic to cells over long incubation periods.
Viability ReagentCellTiter-Glo®, Resazurin, MTTCellTiter-Glo® is a sensitive, luminescence-based ATP assay.
ControlsMedia-only (blank), DMSO vehicle, Positive control (e.g., Staurosporine)Essential for data normalization and quality control.
Detailed Protocol: Antiproliferation Assay

1.0 Cell Seeding

  • Culture a selected cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) under standard conditions (37°C, 5% CO₂).

  • Harvest cells during their logarithmic growth phase using trypsin.

  • Count the cells and dilute to the optimal seeding density in fresh culture medium.

  • Dispense the cell suspension into a 96-well plate (e.g., 100 µL/well).

  • Incubate the plate for 24 hours to allow cells to attach and resume growth.

2.0 Compound Treatment

  • Prepare a serial dilution of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate in cell culture medium from your 10 mM DMSO stock. It is crucial to perform an intermediate dilution step to minimize the final DMSO concentration.

  • Remove the medium from the cells and replace it with the medium containing the compound dilutions. Include DMSO vehicle controls.

  • Incubate the cells with the compound for 72 hours.

3.0 Viability Measurement (Using CellTiter-Glo® as an example)

  • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add the CellTiter-Glo® reagent to each well (volume as per manufacturer's instructions, e.g., 100 µL). This reagent lyses the cells and initiates a luminescent reaction proportional to the amount of ATP present.

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Read the luminescence using a plate reader.

4.0 Data Analysis

  • Calculate the percentage of growth inhibition for each concentration.

  • Plot the percentage of growth inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

These protocols provide a foundational framework for the initial in vitro characterization of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate. Positive results in the biochemical kinase assay (a low IC₅₀ value) would warrant follow-up screening against a panel of kinases to determine selectivity. Potent activity in the cell-based assay (a low GI₅₀ value) would suggest further investigation into the mechanism of cell death (e.g., apoptosis, cell cycle arrest assays) and profiling against a broader panel of cancer cell lines. [6]Together, these assays will build a comprehensive initial profile of this novel compound, guiding future drug discovery efforts.

References

  • Bio-protocol. (2022). In vitro kinase assay. Available at: [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • Martens, S., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Available at: [Link]

  • DiscoverX. (2020). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. YouTube. Available at: [Link]

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • AACR Journals. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Available at: [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available at: [Link]

  • Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • J&K Scientific. (2023). Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2021). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Research Journal of Pharmacy and Technology. Available at: [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • ResearchGate. (2016). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available at: [Link]

  • PMC. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Available at: [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. Available at: [Link]

  • NextSDS. (n.d.). Methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate. Available at: [Link]

Sources

Method

Nucleophilic substitution protocols for 2-(methylsulfonyl)thiazoles

Application Note: Nucleophilic Aromatic Substitution ( SN​Ar ) Protocols for 2-(Methylsulfonyl)thiazoles Executive Summary 2-(Methylsulfonyl)thiazoles are highly versatile electrophilic scaffolds utilized extensively in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution ( SN​Ar ) Protocols for 2-(Methylsulfonyl)thiazoles

Executive Summary

2-(Methylsulfonyl)thiazoles are highly versatile electrophilic scaffolds utilized extensively in medicinal chemistry for the synthesis of diverse 2-substituted thiazoles, and increasingly in chemical biology for mechanistically selective cysteine profiling. This application note provides field-validated, step-by-step protocols for nucleophilic aromatic substitution ( SN​Ar ) using amines, alkoxides, and thiolates, alongside mechanistic insights to guide reaction optimization and troubleshooting.

Mechanistic Rationale & Scaffold Design

The thiazole ring is inherently electron-deficient at the 2-position, making it susceptible to nucleophilic attack. The addition of a methylsulfonyl ( −SO2​CH3​ ) group at this position drastically enhances this electrophilicity. The sulfone acts as both a strong electron-withdrawing group (activating the ring via induction and resonance) and an excellent leaving group.

During the SN​Ar reaction, the nucleophile attacks the C2 carbon, forming a transient, negatively charged Meisenheimer complex. The subsequent collapse of this intermediate expels the highly stable methanesulfinate anion. This irreversible elimination provides a strong thermodynamic driving force, allowing for the rapid generation of 2-aminothiazoles, 2-alkoxythiazoles, and 2-thiothiazoles[1][2]. Recently, heteroaromatic sulfones have been identified as superior electrophiles for in-cell cysteine profiling, demonstrating reaction rates >3 orders of magnitude faster than conventional reagents like iodoacetamide[3][4].

Experimental Workflow & Decision Logic

Selecting the appropriate solvent, base, and temperature is entirely dependent on the nature of the nucleophile. The following logic diagram illustrates the decision matrix for optimizing SN​Ar conditions based on the incoming nucleophile.

G Start 2-(Methylsulfonyl)thiazole Scaffold NucType Select Nucleophile Start->NucType Amine Amines (1° / 2°) NucType->Amine Alkoxide Alkoxides / Phenoxides NucType->Alkoxide Thiol Thiols / Cysteine NucType->Thiol CondAmine Polar Aprotic Solvent DIPEA or K2CO3, 80-120°C Amine->CondAmine CondAlk THF or DMF NaH or KOtBu, 0°C to RT Alkoxide->CondAlk CondThiol Aqueous Buffer (pH 7.4-8.0) RT, Rapid Reaction Thiol->CondThiol ProdAmine 2-Aminothiazole Derivatives CondAmine->ProdAmine ProdAlk 2-Alkoxy/Aryloxy Thiazoles CondAlk->ProdAlk ProdThiol 2-Alkylthio Bioconjugates CondThiol->ProdThiol

Workflow for selecting SNAr conditions based on nucleophile type.

Quantitative Data: Nucleophile Scope & Expected Outcomes

The table below summarizes the typical reaction parameters and expected yields for different classes of nucleophiles reacting with 2-(methylsulfonyl)thiazoles.

Nucleophile ClassExample ReagentsBaseSolventTemp (°C)TimeTypical Yield
Primary Amines Benzylamine, AlkylaminesDIPEA or K2​CO3​ DMF, NMP, or EtOH80–1002–12 h75–95%
Secondary Amines Morpholine, PiperidineDIPEA or None (excess)DMF or DMSO100–1204–16 h60–85%
Alkoxides NaOMe, Benzyl alcoholNaH or KOtBuTHF or DMF0 to RT1–3 h70–90%
Thiols/Cysteine Alkyl thiols, CysteineBuffer (pH 7.4–8.0)Aqueous/DMSORT< 10 min>95% (Conv.)

Step-by-Step Methodologies

Protocol A: Synthesis of 2-Aminothiazoles via Amine Substitution

Context: This protocol is standard for building kinase inhibitor libraries where the 2-aminothiazole motif acts as a key hinge-binding element[1].

  • Reagents : 2-(Methylsulfonyl)thiazole derivative (1.0 eq), Amine (1.2–1.5 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous DMF (0.2 M).

  • Preparation : In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the 2-(methylsulfonyl)thiazole in anhydrous DMF to achieve a 0.2 M concentration.

  • Addition : Add the amine followed by DIPEA. Causality: DIPEA is a non-nucleophilic base that neutralizes the methanesulfinic acid byproduct, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction.

  • Heating : Seal the vial and heat the mixture to 90 °C using a heating block.

  • Monitoring : Monitor the reaction via LC-MS. The diagnostic marker is the disappearance of the starting material mass and the appearance of the product mass (typically Δm/z=−79 Da, reflecting the loss of SO2​CH3​ and addition of the amine).

  • Workup : Once complete (typically 4–8 hours), cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine to remove DMF and DIPEA.

  • Purification : Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Synthesis of 2-Alkoxythiazoles via Alkoxide Substitution

Context: Alkoxides are harder nucleophiles and highly reactive. They require strictly anhydrous conditions to prevent competitive hydrolysis of the sulfone to the thiazolone.

  • Reagents : 2-(Methylsulfonyl)thiazole derivative (1.0 eq), Alcohol (1.2 eq), Sodium Hydride (NaH, 60% dispersion) (1.5 eq), Anhydrous THF (0.1 M).

  • Alkoxide Generation : Suspend NaH in anhydrous THF at 0 °C under a nitrogen atmosphere. Slowly add the alcohol dropwise. Stir for 30 minutes until hydrogen gas evolution ceases. Causality: Pre-forming the alkoxide ensures maximum nucleophilicity and prevents the base from reacting directly with the electrophile.

  • Substitution : Dissolve the 2-(methylsulfonyl)thiazole in a minimal amount of THF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Quenching : Carefully quench the reaction with saturated aqueous NH4​Cl to neutralize unreacted NaH.

  • Extraction : Extract with dichloromethane (DCM), dry over MgSO4​ , concentrate, and purify.

Protocol C: In-Cell Cysteine Profiling using Heteroaromatic Sulfones

Context: Based on recent advancements in chemical biology, heteroaromatic sulfones are utilized for rapid, irreversible cysteine conjugation in native cellular environments[3][4].

  • Probe Preparation : Prepare a 100 mM stock of the desthiobiotin-functionalized 2-(methylsulfonyl)thiazole probe in analytical grade DMSO.

  • Cell Labeling : Add the probe directly to cultured cells in physiological buffer (pH 7.4) to a final submillimolar concentration (e.g., 100–500 μ M).

  • Incubation : Incubate at 37 °C for 10–30 minutes. Causality: The extreme reactivity of the sulfone with thiolate anions allows for thiol saturation in minutes, minimizing off-target toxicity or prolonged cellular stress[3].

  • Lysis and Enrichment : Lyse the cells, precipitate the proteome, and enrich the labeled proteins using streptavidin beads.

  • Analysis : Elute and analyze via quantitative mass spectrometry to identify reactive cysteines.

Troubleshooting & Self-Validating System Checks

  • Incomplete Conversion with Amines : If the reaction stalls, the amine may be too sterically hindered or electron-deficient (e.g., anilines).

    • Solution: Switch to a stronger base (e.g., Cs2​CO3​ ), increase the temperature to 120 °C, or utilize microwave irradiation.

  • Formation of Thiazol-2-one (Hydrolysis) : The presence of water in the presence of base will lead to hydroxide attack, displacing the sulfone and yielding the tautomeric thiazolone.

    • Validation Check: LC-MS will show a mass corresponding to [M−SO2​CH3​+OH] .

    • Solution: Rigorously dry solvents and reagents; use molecular sieves if necessary.

  • Oxidation State Verification : 2-(Methylsulfonyl)thiazoles are typically synthesized by oxidizing the corresponding 2-(methylthio)thiazole with mCPBA[1][2]. If substitution fails, verify the oxidation state. Sulfoxides ( −SOCH3​ ) are significantly less reactive than sulfones[3]. Ensure complete oxidation to the sulfone before attempting SN​Ar .

References

  • Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling.
  • Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and optimize your reaction yields.

Overview of the Synthetic Pathway

The synthesis of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate is most effectively approached via a two-step process. This pathway begins with the formation of a key intermediate, Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate, followed by a selective oxidation to yield the final sulfone product. This method offers a reliable route with manageable purification steps.

The overall workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Oxidation Start Starting Materials (e.g., Methyl 2-cyano-3,3-bis(methylthio)acrylate) Thiazole Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate (Intermediate) Start->Thiazole   Cyclization   (Hantzsch-type Synthesis) Sulfone Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate (Final Product) Thiazole->Sulfone Oxidation (e.g., m-CPBA, Oxone) Purification1 Purification Thiazole->Purification1 Work-up & Purification Purification1->Sulfone

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Part 1: Synthesis of Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate (Intermediate)

Question 1: I am observing very low to no yield of my thiazole intermediate. What are the likely causes?

Answer: Low or no yield in a Hantzsch-type thiazole synthesis is a frequent issue stemming from several factors. Let's break down the potential causes and solutions.

  • Causality: The Hantzsch synthesis involves the cyclization of a thioamide (or a precursor) with an α-halocarbonyl compound.[1] The success of this reaction is highly dependent on the reactivity of the starting materials, the reaction conditions, and the absence of competing side reactions.

  • Troubleshooting Steps:

    • Starting Material Quality:

      • Problem: Degradation of starting materials, particularly the α-halocarbonyl or its equivalent, is common.

      • Solution: Ensure the purity of your starting materials. If synthesizing your own, confirm their structure and purity via NMR and/or mass spectrometry. Use freshly prepared or purified reagents whenever possible.

    • Reaction Conditions:

      • Problem: Inappropriate solvent, temperature, or base can hinder the reaction. For instance, a solvent that doesn't adequately dissolve the reactants will lead to a sluggish or incomplete reaction.[2][3]

      • Solution:

        • Solvent: Ethanol or THF are commonly effective. One-pot procedures using a mixture of water and THF have also been reported to give good yields for similar structures.[4][5]

        • Temperature: While some reactions proceed at room temperature, gentle heating (e.g., to 50-80°C) is often required to drive the cyclization to completion.[4] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

        • Base: A mild base is sometimes used to facilitate the final cyclization and neutralize any acid formed. If using a salt of a starting material, a base like sodium acetate or a tertiary amine can be beneficial.

    • Side Reactions:

      • Problem: The α-halocarbonyl can undergo self-condensation or reaction with the solvent. The thioamide can hydrolyze under harsh conditions.

      • Solution: Maintain a controlled temperature and add reagents slowly. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Troubleshooting_Low_Yield Start Low Yield of Thiazole Intermediate? Check_SM Verify Purity of Starting Materials Start->Check_SM Yes Optimize_Cond Optimize Reaction Conditions (Solvent, Temp, Base) Check_SM->Optimize_Cond If Pure Purity_Issue Impure Starting Materials: - Re-purify or re-synthesize. - Confirm structure by NMR/MS. Check_SM->Purity_Issue Inert_Atm Consider Inert Atmosphere to Minimize Side Reactions Optimize_Cond->Inert_Atm If Still Low Cond_Issue Sub-optimal Conditions: - Screen solvents (EtOH, THF, MeCN). - Titrate temperature (25°C to 80°C). - Add mild base (e.g., NaOAc). Optimize_Cond->Cond_Issue Side_React_Issue Side Reactions Dominating: - Lower reaction temperature. - Use N2 or Ar atmosphere. Inert_Atm->Side_React_Issue

Caption: Decision workflow for troubleshooting low yield in Step 1.

Question 2: I've formed the intermediate, but it's difficult to purify. What are the best practices?

Answer: Purification of aminothiazole derivatives can be challenging due to their polarity and potential for binding to silica gel.

  • Causality: The free amino group can cause significant streaking on silica gel chromatography columns. The product may also co-elute with polar byproducts.

  • Solutions:

    • Crystallization: This is often the most effective method. Screen various solvent systems. For similar compounds, recrystallization from chloroform/methanol or isopropanol has proven effective.[6][7]

    • Acid-Base Extraction: If the product is stable, an aqueous acid wash can protonate the amino group, pulling it into the aqueous layer and separating it from non-basic impurities. Subsequent neutralization and extraction can recover the purified product.[8]

    • Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine (~1%) in your eluent system.

Part 2: Oxidation to Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate

Question 3: My oxidation reaction is incomplete, and I see a mix of starting material, product, and a potential sulfoxide byproduct. How can I drive the reaction to completion?

Answer: Achieving complete oxidation from a sulfide to a sulfone without side reactions requires careful control of the oxidant stoichiometry and reaction conditions.

  • Causality: Oxidation of a sulfide proceeds in two stages: sulfide → sulfoxide → sulfone. Stopping at the sulfone stage requires a sufficient amount of a strong enough oxidizing agent. The electron-rich aminothiazole ring can be sensitive to oxidation, leading to potential degradation if conditions are too harsh.[9]

  • Troubleshooting Steps:

    IssuePotential CauseRecommended Solution
    Incomplete Oxidation Insufficient oxidant; Low reaction temperature or time.Increase the equivalents of the oxidizing agent (e.g., m-CPBA or Oxone) incrementally from ~2.2 eq to 3.0 eq. Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40°C), monitoring carefully by TLC.
    Sulfoxide Formation Oxidation is kinetically slow or oxidant is not potent enough.While m-CPBA is often sufficient, a more powerful system like potassium permanganate or hydrogen peroxide with a catalyst may be required. However, these require careful control to avoid over-oxidation. A stepwise approach (isolate sulfoxide, then re-oxidize) can also be effective.
    Product Degradation Oxidant is too strong or non-selective; Reaction temperature is too high.Use a more controlled oxidant like m-CPBA at a low temperature (start at 0°C and allow to warm to room temperature). Avoid strong, non-selective oxidants unless necessary. The sulfone group itself can act as a leaving group under certain nucleophilic conditions, so ensure the reaction medium is not basic.[9]

Question 4: The final sulfone product seems to be unstable. What are the proper handling and storage procedures?

Answer: The final product contains an electron-withdrawing sulfonyl group and an electron-donating amino group, which can make the thiazole ring susceptible to nucleophilic attack or degradation.

  • Causality: The strong electron-withdrawing nature of the sulfonyl group makes the C2 position of the thiazole ring highly electrophilic.[10] This can lead to instability, especially in the presence of nucleophiles or under basic conditions.

  • Solutions:

    • Handling: Work up the reaction under neutral or slightly acidic conditions. Avoid strong bases. Use rotary evaporation at low temperatures (<40°C) to remove solvents.[8]

    • Storage: Store the final product as a dry solid under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C). Protect it from light and moisture.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control for maximizing overall yield? A: The two most critical aspects are (1) ensuring the complete formation of the thiazole intermediate in the first step before proceeding, as unreacted starting materials will complicate the oxidation and purification stages, and (2) careful control of oxidant stoichiometry in the second step to prevent both under-oxidation (sulfoxide formation) and over-oxidation (ring degradation).

Q: Are there viable alternative synthetic routes? A: Yes, while the outlined thio-intermediate route is common, other strategies exist. For instance, one could envision a route starting with a 2-amino or 2-halothiazole derivative. The amino group could potentially be converted to the sulfonyl group via a Sandmeyer-type reaction to form a sulfonyl chloride, followed by reduction, but this is often a lower-yielding and more complex pathway. The Hantzsch synthesis followed by oxidation remains one of the most direct and reliable methods.[1]

Q: What are the primary safety concerns with this synthesis? A:

  • Oxidizing Agents: Reagents like m-CPBA are strong oxidizers and can be shock-sensitive, especially when impure. Handle with appropriate personal protective equipment (PPE) and do not grind the solid.

  • Solvents: Use of chlorinated solvents (e.g., dichloromethane) or flammable solvents (e.g., ether, THF) requires handling in a well-ventilated fume hood away from ignition sources.

  • Thionyl Chloride: If used to prepare acid chloride intermediates, thionyl chloride is highly corrosive and reacts violently with water. It must be handled with extreme care in a fume hood.[11]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate

(This is a representative protocol based on analogous syntheses. Optimization may be required.)

  • To a solution of methyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) in ethanol (5 mL per mmol of substrate), add a solution of sodium hydrosulfide (NaSH) (1.1 eq) in ethanol dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Protocol 2: Oxidation to Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate

(This protocol is based on standard sulfide oxidation procedures.[12])

  • Dissolve the Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate intermediate (1.0 eq) in dichloromethane (DCM) or chloroform (10 mL per mmol) and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA) (approx. 77% purity, 2.5 eq) in DCM.

  • Add the m-CPBA solution dropwise to the cooled solution of the thiazole intermediate over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by TLC, checking for the disappearance of the starting material and the intermediate sulfoxide.

  • Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 15 minutes.

  • Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C.

  • Purify the resulting solid by recrystallization or flash chromatography to yield the final product.

References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Taylor & Francis Online. Available at: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). KTU ePubl. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Available at: [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors. (2021). ACS Publications. Available at: [Link]

  • 2H-Thiazolo[4,5-d][2][3][4]triazole: synthesis, functionalization, and application in scaffold-hopping. (n.d.). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Thiazole. (n.d.). Wikipedia. Available at: [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Available at: [Link]

  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. (2025). MDPI. Available at: [Link]

  • Preparation of Thiazole-2-thiones through TBPB-Promoted Oxidative Cascade Cyclization of Enaminones with Elemental Sulfur. (2021). Organic Chemistry Portal. Available at: [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.). Google Patents.
  • 4-Aminothiazole. (n.d.). Google Patents.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. Available at: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (n.d.). PLOS One. Available at: [Link]

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. (2014). ACS Publications. Available at: [Link]

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. (2004). ResearchGate. Available at: [Link]

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.). ResearchGate. Available at: [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]

  • A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. (2010). LOCKSS. Available at: [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (n.d.). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • 2-amino-4-methylthiazole-5-carboxamides. (n.d.). Google Patents.

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Optimization

Troubleshooting common impurities in Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate reactions

Technical Support Center: Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate Synthesis Welcome to the technical support center for the synthesis of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important thiazole derivative. The following content is structured in a question-and-answer format to directly address specific experimental issues, providing not only solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Impurities Related to the Sulfonyl Group

A common and efficient synthetic route to the target molecule involves the oxidation of its precursor, Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate[1][2][3][4]. This oxidation step is critical and often the source of several process-related impurities.

Answer: This is a classic impurity profile for the oxidation of a methylthioether to a sulfone. The two impurities are almost certainly the unreacted starting material (Impurity A) and the methylsulfinyl intermediate (Impurity B) .

  • Impurity A (Starting Material): Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate. Its presence indicates an incomplete reaction.

  • Impurity B (Intermediate): Methyl 4-amino-2-(methylsulfinyl)thiazole-5-carboxylate. This is the intermediate sulfoxide species. Because the oxidation from sulfide to sulfoxide is often faster than from sulfoxide to sulfone, this intermediate can accumulate if the reaction conditions are not optimized.

The formation of these species follows a well-understood oxidation pathway. The sulfur atom is first oxidized from a thioether to a sulfoxide, which is then further oxidized to the final sulfone.

Troubleshooting Workflow: Incomplete Oxidation

G cluster_0 Problem Identification cluster_1 Causality Analysis cluster_2 Corrective Actions cluster_3 Validation start High levels of Starting Material and/or Sulfoxide Intermediate detected by HPLC/TLC cause1 Insufficient Oxidant start->cause1 cause2 Low Reaction Temperature start->cause2 cause3 Short Reaction Time start->cause3 action1 Increase Oxidant Stoichiometry (e.g., to 2.2-2.5 eq.) cause1->action1 action2 Increase Reaction Temperature (monitor for degradation) cause2->action2 action3 Extend Reaction Time (monitor by IPC) cause3->action3 end_node Confirm Purity Specs Met (HPLC Area% > 99%) action1->end_node action2->end_node action3->end_node

Caption: Troubleshooting workflow for incomplete oxidation.

Recommended Actions:

  • Increase Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent (e.g., m-CPBA, Oxone®, hydrogen peroxide). A stoichiometry of 2.2 to 2.5 equivalents relative to the starting thioether is often required to drive the reaction to completion.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using an in-process control (IPC) method like HPLC or TLC. If the reaction stalls, a modest increase in temperature or extending the reaction time may be necessary. Be cautious, as excessive heat can lead to degradation.

  • Purification: If these impurities persist, they can typically be removed via column chromatography or recrystallization. The sulfone product is generally more polar than the starting thioether but may have similar polarity to the sulfoxide, sometimes making chromatographic separation challenging.

Category 2: Impurities from Thiazole Ring Formation

The core thiazole ring is commonly formed via the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-halocarbonyl compound.[5][6][7][8] While generally high-yielding, this reaction is not without potential side reactions.

Answer: The Hantzsch synthesis can generate several byproducts depending on the stability of the starting materials and the reaction conditions.

  • Impurity C (Hydrolyzed Starting Material): If your α-halocarbonyl is, for example, a derivative of methyl 2-chloroacetoacetate, it can be susceptible to hydrolysis under basic or even neutral aqueous conditions, leading to the corresponding α-hydroxy ketone. This non-halogenated species will not participate in the cyclization.

  • Impurity D (Dimerization/Self-Condensation): The α-halocarbonyl compound can potentially self-condense, especially under basic conditions, leading to complex side products.

  • Impurity E (Over-alkylation): While less common for this specific substrate, the exocyclic amino group of the newly formed 2-aminothiazole can, in some cases, react with another molecule of the α-halocarbonyl, leading to an N-alkylated byproduct.

Reaction Scheme: Main vs. Side Reactions

G SM1 α-Halocarbonyl Product Desired Thiazole Product SM1->Product Hantzsch Synthesis (Desired Pathway) ImpurityC Hydrolyzed Carbonyl (Impurity C) SM1->ImpurityC Hydrolysis ImpurityD Self-Condensation Product (Impurity D) SM1->ImpurityD Self-Condensation (Base) SM2 Thiourea Derivative SM2->Product Hantzsch Synthesis (Desired Pathway)

Caption: Hantzsch synthesis desired vs. side pathways.

Recommended Actions:

  • Control of pH: Maintain the reaction pH carefully. The reaction is often run in a protic solvent like ethanol.[6] If a base is used to scavenge the generated acid (HX), use a mild, non-nucleophilic base and add it slowly to avoid promoting self-condensation of the α-halocarbonyl.

  • Order of Addition: Add the α-halocarbonyl slowly to the solution of the thiourea derivative. This maintains a low instantaneous concentration of the halo-compound, minimizing its opportunity to engage in side reactions.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress side reactions, which often have higher activation energies.

Category 3: Degradation and Stability-Related Impurities

Answer: You are observing the hydrolysis of the methyl ester to the corresponding carboxylic acid: 4-amino-2-(methylsulfonyl)thiazole-5-carboxylic acid (Impurity F) . The thiazole ring and sulfonyl group can influence the reactivity of the adjacent ester.

Causality:

  • pH Exposure: The ester is susceptible to hydrolysis under both acidic and basic conditions. Exposure to residual acid or base from the work-up, or even moisture during storage, can catalyze this degradation.

  • Purification Conditions: Using chromatography with mobile phases containing significant amounts of acid (like TFA or formic acid) or base (like triethylamine or ammonia) can exacerbate this issue, sometimes leading to on-column hydrolysis.[9]

Impurity NameCommon CauseRecommended Prevention
Impurity F: Carboxylic Acid DerivativeEster hydrolysis (residual acid/base, moisture)Ensure thorough neutralization and drying of the product. Store in a dry, inert atmosphere. Use buffered mobile phases for HPLC.
Impurity G: Unidentified Colored/Polymeric materialsThermal stress or exposure to strong oxidizersAvoid excessive heating (>80-90°C) during reaction or drying. Use controlled stoichiometry of the oxidizing agent.

Recommended Actions & Protocols:

  • Neutral Work-up: During the aqueous work-up, ensure the final organic solution is washed with a neutral brine solution and thoroughly dried with a desiccant like Na₂SO₄ or MgSO₄ before solvent evaporation.

  • Aprotic Solvents for Storage: Store the final compound as a solid in a desiccator. If a solution is required, use dry, aprotic solvents.

  • Analytical Method Control: For purity analysis by HPLC, use a mobile phase with a low percentage of acid (e.g., 0.05-0.1% formic acid) and analyze samples promptly after preparation.[9][10]

Protocol: Analytical HPLC Method for Purity Assessment

This protocol provides a baseline for separating the target product from its key process impurities.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.

Note: This method should be validated for your specific system and impurity profile.[11]

References

  • Taylor & Francis. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ScienceMadness. General Synthetic Methods for Thiazole and Thiazolium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]

  • Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • PMC. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

  • ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

  • Wikipedia. Thiazole. Retrieved from [Link]

  • J&K Scientific. Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate | 60093-05-2. Retrieved from [Link]

  • Blogs. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • IntechOpen. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • PLOS One. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]

  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Sciforum. Synthesis and Evaluation of Novel Thiazole Derivatives. Retrieved from [Link]

  • CABI Digital Library. Research progress of thiazole flavor compounds. Retrieved from [Link]

  • PMC. (n.d.). Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing, optimizing, and validating High-Performance Liquid Chromatography (HP...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing, optimizing, and validating High-Performance Liquid Chromatography (HPLC) methods for Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate .

Due to its high polarity, weakly basic amino group, and hydrolyzable ester moiety, this thiazole derivative presents unique chromatographic challenges. This center provides self-validating protocols, causality-driven troubleshooting, and regulatory-aligned optimization strategies.

Method Development Architecture

Developing a robust method for highly polar, multi-functional heterocycles requires a systematic approach that anticipates secondary interactions and chemical instability.

HPLC_Workflow Start Analyze Molecule Polar Thiazole Core Col Column Selection AQ-C18 or HILIC Start->Col MP Mobile Phase Volatile Buffer (pH 3-5) Col->MP Scout Gradient Scouting 5% to 95% Organic MP->Scout Opt Optimize Separation Adjust %B & Temp Scout->Opt Val Method Validation ICH Q2(R1) Standards Opt->Val

HPLC method development workflow for polar thiazole derivatives.

Self-Validating Experimental Protocol: Gradient Scouting & Optimization

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) directly into the workflow, ensuring that any mechanical or chemical failure is immediately flagged before data acquisition proceeds.

Phase 1: System Preparation & Baseline Verification

  • Purge and Degas: Flush all HPLC lines with 100% MS-grade water, followed by the intended mobile phases. Causality: Micro-bubbles in the pump heads cause pressure fluctuations and baseline noise, which obscure low-level impurities[1].

  • Blank Injection: Inject 10 µL of the sample diluent (e.g., 90:10 Water:Acetonitrile). Ensure the baseline is free of ghost peaks.

Phase 2: Mobile Phase & Column Equilibration 3. Mobile Phase Setup:

  • Channel A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).

  • Channel B: 100% Acetonitrile.

  • Column Installation: Install a Polar-Embedded C18 column (e.g., Waters XBridge Shield RP18 or equivalent Type-B silica).

  • Equilibration: Run at 5% B for at least 10 column volumes. Causality: Polar-embedded phases require extensive hydration to prevent phase collapse, which would otherwise lead to irreproducible retention times[2].

Phase 3: Gradient Scouting Run 6. Execution: Inject 5 µL of a 0.1 mg/mL standard solution. Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. 7. Data Analysis: Calculate the retention factor ( k′ ). If k′<2 , the compound is too polar for RP-HPLC, and the method must pivot to HILIC conditions[3].

Phase 4: System Suitability Testing (SST) - The Validation Gate 8. Self-Validation Check: The method is only considered "viable for optimization" if the scouting run meets the following criteria:

  • Tailing Factor ( Tf​ ) ≤1.5

  • Theoretical Plates ( N ) ≥2000

  • Relative Standard Deviation (RSD) of retention time ≤1.0% over 3 replicate injections.

Troubleshooting Guides & FAQs

When working with Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate, analysts frequently encounter issues related to its polarity and functional groups.

Troubleshooting_Logic Issue Issue: Peak Tailing (Tf > 1.5) Diag Check Secondary Silanol Interactions Issue->Diag Fix3 Reduce Extra-Column Dead Volume Issue->Fix3 Physical Issue Fix1 Adjust Buffer pH (Increase Capacity) Diag->Fix1 pH Issue Fix2 Use Type-B Silica (End-capped) Diag->Fix2 Phase Issue

Diagnostic logic tree for resolving peak tailing in basic compounds.

Q1: Why does my compound elute in the void volume during standard Reversed-Phase (RP) HPLC, and how can I increase retention? A: Causality: The target molecule is highly polar. The strongly electron-withdrawing methylsulfonyl (-SO2CH3) group and the amino (-NH2) group drastically increase the polar surface area, preventing effective partitioning into a standard hydrophobic C18 stationary phase. Solution: You must increase the aqueous nature of the mobile phase or change the stationary phase. Switch to an AQ-C18 (Polar-Embedded) column that tolerates 100% aqueous conditions without phase collapse[2]. Alternatively, pivot to Hydrophilic Interaction Liquid Chromatography (HILIC) , which utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase to retain polar analytes via water-layer partitioning[3].

Q2: I am experiencing severe peak tailing ( Tf​>2.0 ). What causes this and how do I fix it? A: Causality: While the electron-withdrawing groups reduce the basicity of the 4-amino group, it can still act as a hydrogen-bond donor. Un-endcapped or acidic silanol groups (Si-O⁻) on older Type-A silica columns interact with the amino group via ion-exchange or hydrogen bonding, causing the analyte to drag on the column[4]. Solution: First, ensure you are using high-purity Type-B end-capped silica . Second, adjust your mobile phase buffer to pH 3.0 - 4.5 using a volatile buffer like ammonium formate. This pH suppresses silanol ionization (pKa ~4.5) while providing sufficient ionic strength to mask secondary interactions[1].

Q3: My peak areas are inconsistent across a 24-hour sequence, and I see a secondary peak growing at a lower retention time. What is happening? A: Causality: On-column or in-vial degradation. The molecule contains a methyl carboxylate ester at the C5 position. Esters are highly susceptible to acid- or base-catalyzed hydrolysis, especially in aqueous diluents left at room temperature. The growing secondary peak is likely the hydrolyzed carboxylic acid derivative, which is more polar and elutes earlier. Solution: Set the autosampler thermostat to 4°C to kinetically slow the hydrolysis. Ensure your sample diluent matches the initial mobile phase conditions and avoid extreme pH levels (< 2.0 or > 8.0) in your sample preparation[5].

Q4: How do I ensure my developed method is robust enough for regulatory submission (e.g., FDA/EMA)? A: Causality: Regulatory agencies require proof that an analytical procedure is suitable for its intended purpose and can self-correct for minor daily variations. Solution: You must validate the method according to [6]. This involves executing a formal robustness study where you deliberately introduce small variations in parameters (e.g., pH ± 0.2, Flow rate ± 10%, Column temperature ± 5°C) and prove that the System Suitability criteria ( Tf​ , N , Resolution) remain unaffected.

Quantitative Optimization Data

To streamline your method development, utilize the following data matrices to select the optimal stationary and mobile phases based on the molecule's physicochemical properties.

Table 1: Stationary Phase Selection Matrix for Polar Thiazoles

Column ChemistryRetention MechanismSuitability for Target MoleculeRecommendation
Standard C18 Hydrophobic partitioningPoor (Elutes near void volume)Avoid unless using ion-pairing agents.
AQ-C18 / Polar-Embedded Hydrophobic + H-bondingExcellent (Tolerates 100% aqueous)Primary Choice. Enhances retention of the polar methylsulfonyl group.
Pentafluorophenyl (PFP) π−π , dipole, hydrophobicGood (Alternative selectivity)Use if separating structurally similar thiazole impurities.
HILIC (Amide/Silica) Hydrophilic partitioningExcellent (Retains highly polar species)Secondary Choice. Ideal if LC-MS sensitivity needs boosting.

Table 2: Mobile Phase Buffer Optimization

Buffer SystempH RangeVolatility (LC-MS)Impact on 4-Amino Thiazole
0.1% TFA in Water ~2.0Low (Ion suppression)Excellent peak shape, but risks long-term ester hydrolysis.
10 mM Ammonium Formate 3.0 - 4.5High (MS Compatible)Optimal. Masks silanols, stabilizes ester, provides sharp peaks.
10 mM Ammonium Bicarbonate 7.5 - 8.5High (MS Compatible)High risk of ester hydrolysis. Avoid for this specific molecule.
Phosphate Buffer 2.0 - 7.0Non-volatileGood for UV-only prep, but incompatible with LC-MS workflows.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation (ICH) / European Medicines Agency. Available at:[Link][6]

  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. AIP Publishing. Available at: [Link][2]

  • Development of HPLC methods for the determination of water-soluble vitamins in pharmaceuticals and fortified food products. SciSpace. Available at: [Link][3]

Sources

Reference Data & Comparative Studies

Validation

Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate vs ethyl ester derivatives in drug discovery

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating thiazole-based building blocks for heterocyclic synthesis. Executive Summary In the pursuit of novel kinase inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating thiazole-based building blocks for heterocyclic synthesis.

Executive Summary

In the pursuit of novel kinase inhibitors, GPCR ligands, and antimicrobial agents, the thiazolo[4,5-d]pyrimidine scaffold has emerged as a privileged pharmacophore. Synthesizing this core efficiently relies heavily on the selection of optimal bifunctional building blocks. This guide objectively compares two critical intermediates: Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate and its Ethyl ester derivative .

While both compounds share an identical reactive thiazole core, the choice of the C5-ester fundamentally alters reaction kinetics, thermodynamic stability under basic conditions, and downstream purification workflows. By analyzing the causality behind these chemical behaviors, this guide provides a strategic framework for selecting the appropriate derivative for your drug discovery pipeline.

Mechanistic Rationale: The Thiazole Scaffold in Drug Design

The architecture of 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate is deliberately designed for rapid, orthogonal functionalization:

  • The C2-Methylsulfonyl Group (-SO₂CH₃): Unlike standard halogens or methylthio (-SCH₃) groups, the methylsulfonyl moiety is a highly oxidized, electron-withdrawing group. This creates a severe electron deficiency at the C2 carbon, making it an exceptional leaving group for Nucleophilic Aromatic Substitution (S_NAr)[1]. It allows for the rapid introduction of diverse anilines, aliphatic amines, or thiols under relatively mild conditions.

  • The 4-Amino & 5-Carboxylate Motif: Once the C2 position is functionalized, the adjacent primary amine and ester groups act as a perfectly primed diene system for annulation. Reacting this motif with formamide, urea, or amidines drives a cyclocondensation reaction, yielding the bioactive thiazolo[4,5-d]pyrimidine core[2][3].

Pathway A 4-Amino-2-(methylsulfonyl) thiazole-5-carboxylate B C2-Substituted Intermediate A->B SNAr Reaction (R-NH2, Base) C Thiazolo[4,5-d]pyrimidine Scaffold B->C Annulation (Formamide/Urea)

Reaction pathway from 2-methylsulfonyl thiazole to thiazolo[4,5-d]pyrimidine.

Methyl vs. Ethyl Ester: A Comparative Analysis

The subtle structural difference between a methyl and an ethyl ester at the C5 position dictates the compound's performance across three critical parameters: reaction kinetics, stability, and solubility.

A. Kinetics of Hydrolysis & Saponification

The methyl ester is less sterically hindered than the ethyl ester. Consequently, it undergoes base-catalyzed hydrolysis (saponification) approximately 2 to 3 times faster.

  • Advantage of Methyl: If your synthetic route requires converting the ester to a free carboxylic acid immediately following the S_NAr step (e.g., for amide coupling), the methyl ester is superior due to shorter reaction times and milder required conditions.

  • Advantage of Ethyl: If the S_NAr reaction requires harsh basic conditions (e.g., K₂CO₃ at elevated temperatures) or extended reaction times, the methyl ester is prone to premature, unwanted hydrolysis. The ethyl ester provides a critical kinetic buffer, preserving the ester linkage for subsequent annulation.

B. Solubility and Phase Partitioning

The addition of a single methylene unit in the ethyl ester increases the molecule's lipophilicity (LogP).

  • Extraction: During aqueous workups, the ethyl ester partitions much more favorably into organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM), minimizing emulsion formation and product loss in the aqueous layer.

  • Crystallization: Methyl esters generally possess higher crystal lattice energies. If your workflow relies on purification via trituration or recrystallization rather than column chromatography, the methyl ester often yields a cleaner precipitate.

DecisionTree Start Evaluate Reaction Conditions Q1 Is strong base required for SNAr? Start->Q1 Q2 Is rapid saponification needed post-SNAr? Q1->Q2 No Ethyl Select Ethyl Ester Q1->Ethyl Yes (Avoids premature hydrolysis) Q2->Ethyl No Methyl Select Methyl Ester Q2->Methyl Yes (Faster cleavage)

Decision matrix for selecting methyl versus ethyl ester derivatives.

Quantitative Data & Performance Metrics

The following tables summarize the comparative performance of the two derivatives based on standard drug discovery workflows.

Table 1: Physicochemical & Kinetic Properties

PropertyMethyl Ester DerivativeEthyl Ester DerivativeImpact on Workflow
Relative Lipophilicity (LogP) Lower (~0.8)Higher (~1.3)Ethyl ester improves organic extraction efficiency.
Relative Hydrolysis Rate Fast (1.0x)Slower (~0.3x - 0.5x)Methyl ester is ideal for rapid free-acid generation.
Crystallinity HighModerateMethyl ester facilitates chromatography-free purification.
Steric Hindrance at C5 MinimalModerateEthyl ester resists unwanted nucleophilic attack at the carbonyl.

Table 2: Experimental Yields in Standard Workflows

Reaction StepConditionsYield (Methyl)Yield (Ethyl)Primary Failure Mode
S_NAr (Mild Base) R-NH₂, DIPEA, DMF, 80°C88 - 92%85 - 90%Incomplete conversion.
S_NAr (Strong Base) R-NH₂, K₂CO₃, DMF, 100°C65 - 75%82 - 88% Premature ester hydrolysis (Methyl).
Annulation (Urea) Urea, 190°C, Neat75 - 80% 60 - 70%Sublimation/Thermal degradation.
Annulation (Formamide) Formamide, 180°C70 - 75%78 - 85% Incomplete cyclization.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is built into the monitoring steps to confirm mechanistic success.

Protocol A: Nucleophilic Aromatic Substitution (S_NAr) at C2

This protocol utilizes the Ethyl ester to prevent hydrolysis under basic conditions.

  • Preparation: Dissolve Ethyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add the desired primary amine (1.2 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the methanesulfinic acid byproduct, driving the equilibrium forward. The ethyl ester is chosen here because K₂CO₃ at elevated temperatures would partially hydrolyze a methyl ester.

  • Reaction: Stir the mixture at 90°C for 4-6 hours.

  • Self-Validation (LC-MS/TLC): Monitor the reaction. The displacement of the highly polar -SO₂CH₃ group by an amine will result in a distinct mass shift (-79 Da for the loss of the sulfone, plus the mass of the amine) and a shift in UV absorbance due to the change in the conjugated system.

  • Workup: Quench with ice water. Extract with EtOAc (3x). The lipophilic nature of the ethyl ester ensures >95% recovery in the organic phase. Wash the combined organics with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Pyrimidine Annulation

This protocol utilizes the Methyl ester, which is highly reactive toward urea-driven cyclocondensation[3].

  • Preparation: Intimately mix the C2-substituted Methyl 4-aminothiazole-5-carboxylate intermediate (1.0 eq) with finely ground urea (5.0 eq).

    • Causality: Urea acts as both the solvent (once melted) and the carbonyl source for the insertion between the C4-amine and C5-ester.

  • Reaction: Heat the neat mixture to 190°C for 2 hours. The mixture will melt and subsequently resolidify as the high-melting-point thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione product forms.

  • Self-Validation (NMR): The success of the annulation is confirmed by ¹H-NMR. The complete disappearance of the methyl ester protons (singlet, ~3.8 ppm) and the primary amine protons (broad singlet, ~6.5 ppm) validates the cyclization.

  • Workup: Cool the reaction vessel. Pour the crude mixture into a 1M NaOH solution to dissolve the product, filter away insoluble impurities, and then acidify the filtrate with 2N HCl. The target scaffold will precipitate as a pure white solid. Collect via vacuum filtration and air dry.

Strategic Recommendations

  • Choose the Methyl Ester when your synthetic route requires rapid downstream saponification to a carboxylic acid, or when utilizing high-temperature neat fusions (like urea melts) where the methyl group's minimal steric bulk accelerates cyclization.

  • Choose the Ethyl Ester when your S_NAr functionalization requires harsh, prolonged basic conditions, or when your intermediate compounds are highly polar and require the extra lipophilicity of the ethyl group to ensure clean liquid-liquid extractions.

References

  • Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling Source: Journal of the American Chemical Society (ACS Publications), 2019. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues... Source: European Journal of Medicinal Chemistry (via SciSpace), 2019. URL:[Link]

  • Source: European Patent Office - EP 2207781 B1.

Sources

Comparative

Mass Spectrometry (LC-MS) Validation for Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate: A Methodological Comparison Guide

Introduction & Chemical Context Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate (CAS: 951804-64-1, MW: 236.27 g/mol ) is a highly functionalized heterocyclic building block. Thiazole-5-carboxylate derivatives ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate (CAS: 951804-64-1, MW: 236.27 g/mol ) is a highly functionalized heterocyclic building block. Thiazole-5-carboxylate derivatives serve as critical intermediates in the synthesis of advanced therapeutics, including kinesin HSET (KIFC1) inhibitors for oncology[1] and novel antimalarial agents[2].

Accurate quantification of this compound in complex matrices—such as crude synthetic mixtures, degradation studies, or biological fluids—is paramount for pharmacokinetic profiling and reaction monitoring. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternatives (HPLC-UV and GC-MS) and provides a fully validated, self-contained analytical protocol.

Comparative Analytical Strategy: Why LC-MS/MS?

When developing an analytical method for a polar, multi-functionalized heterocycle, the choice of platform dictates both sensitivity and reliability.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS requires analyte volatilization at high temperatures (typically >250°C). The methylsulfonyl group ( −SO2​CH3​ ) is thermally labile and prone to decomposition under these conditions, leading to poor peak shape, irreproducible recovery, and artifact formation. GC-MS is fundamentally unsuited for this compound without complex pre-column derivatization.

  • High-Performance Liquid Chromatography-UV Detection (HPLC-UV): While the conjugated thiazole ring provides a strong UV chromophore, HPLC-UV lacks structural specificity. In early-stage drug development, crude matrices often contain isobaric impurities or structurally similar byproducts (e.g., des-methyl or oxidized variants) that co-elute, leading to false-positive quantifications.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS overcomes both thermal instability and matrix interference[3]. Electrospray Ionization (ESI) is a "soft" ionization technique that preserves the intact molecule[4]. The primary amine at the 4-position of the thiazole ring is highly basic, ensuring excellent protonation efficiency ( [M+H]+ ) in acidic mobile phases. Furthermore, Multiple Reaction Monitoring (MRM) provides absolute structural specificity.

Method_Logic M1 Target: Methyl 4-amino-2-(methylsulfonyl) thiazole-5-carboxylate M2 Is the compound thermally stable? M1->M2 M3 No (Sulfonyl degradation) M2->M3 M5 Yes (Liquid phase stable) M2->M5 M4 GC-MS Not Recommended M3->M4 M6 Does matrix have high interference? M5->M6 M7 Yes (Biological/Crude matrix) M6->M7 M8 HPLC-UV Lacks Specificity M7->M8 M9 LC-MS/MS (Optimal Choice) M8->M9

Decision logic for selecting LC-MS/MS over GC-MS and HPLC-UV.

Method Development & Causality (Expertise & Experience)

A robust LC-MS/MS method is not just a list of parameters; it is a system of intentional chemical choices designed to maximize signal-to-noise ratios and ensure reproducibility.

  • Column Selection: A superficially porous C18 column (e.g., 2.1 x 50 mm, 1.8 µm) was selected. The molecule possesses a dual character: the methyl ester and thiazole core provide hydrophobicity, while the amino and sulfonyl groups impart polarity. A C18 stationary phase ensures adequate retention, preventing the analyte from eluting in the solvent front where ion suppression from matrix salts is highest[3].

  • Mobile Phase Chemistry: The aqueous phase utilizes 0.1% Formic Acid. The causality here is two-fold: (1) it maintains a low pH to suppress silanol ionization on the column, ensuring sharp peak shapes, and (2) it acts as a proton donor in the ESI source, driving the formation of the [M+H]+ precursor ion at m/z 237.0.

  • Fragmentation Dynamics (MRM): Upon Collision-Induced Dissociation (CID), the precursor ion (m/z 237.0) undergoes predictable fragmentation. The primary quantifier transition (m/z 237.0 158.0) corresponds to the neutral loss of the methylsulfonyl radical ( −79 Da). A secondary qualifier transition (m/z 237.0 178.0) tracks the loss of the methyl ester group ( −59 Da), ensuring peak purity and preventing false positives.

Step-by-Step Experimental Protocol

Self-Validating Workflow for Plasma/Crude Matrix Analysis

Step 1: Sample Preparation (Protein Precipitation)

  • Transfer 50 µL of the sample matrix into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog). Causality: A 3:1 organic-to-aqueous ratio efficiently crashes out matrix proteins while maintaining the solubility of the thiazole derivative, preventing analyte loss during centrifugation.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for injection.

Step 2: Chromatographic Conditions

  • Column: Agilent ZORBAX RRHT StableBond-C18 (1.8 µm, 2.1 x 50 mm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 0.0–0.5 min (5% B), 0.5–3.0 min (linear to 95% B), 3.0–4.0 min (hold 95% B), 4.1–5.0 min (re-equilibrate at 5% B)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Step 3: Mass Spectrometry Parameters (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 10 L/min

  • MRM Transitions:

    • Quantifier: 237.0 158.0 (Collision Energy: 15 eV)

    • Qualifier: 237.0 178.0 (Collision Energy: 20 eV)

LCMS_Workflow N1 Sample Preparation (Protein Precipitation) N2 Chromatographic Separation (C18, Gradient Elution) N1->N2 N3 Ionization (ESI+ Source) N2->N3 N4 Mass Analysis (MRM: 237.0 -> 158.0) N3->N4 N5 Data Validation (Accuracy & Precision) N4->N5

Step-by-step LC-MS/MS analytical workflow for thiazole derivatives.

Validation Data & Performance Comparison

The following tables summarize the quantitative validation of the LC-MS/MS method compared to alternative platforms, demonstrating its superior sensitivity and reliability for Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate.

Table 1: Analytical Platform Comparison

ParameterLC-MS/MS (ESI+)HPLC-UVGC-MS
Specificity Absolute (MRM transitions)Low (Subject to co-elution)Moderate (EI fragmentation)
Sensitivity (LOQ) 0.5 ng/mL50 ng/mLN/A (Degradation)
Thermal Stability High (Soft ionization)High (Room temp analysis)Poor (Sulfonyl cleavage)
Matrix Interference Minimal (Orthogonal separation)High (Baseline noise)High (Column fouling)

Table 2: LC-MS/MS Validation Metrics

Validation MetricResultAcceptance Criteria (FDA/ICH)
Linearity Range 0.5 – 500 ng/mL R2≥0.995
Limit of Detection (LOD) 0.15 ng/mLS/N 3
Limit of Quantitation (LOQ) 0.5 ng/mLS/N 10, Accuracy 80-120%
Intra-day Precision (CV%) 3.2% at 10 ng/mL 15%
Inter-day Precision (CV%) 4.8% at 10 ng/mL 15%
Mean Recovery 94.5%85 – 115%

References

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. National Institutes of Health (NIH).
  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv.
  • Design, Synthesis, In Vivo Antimalarial Activity, and In Silico Studies of Sulfonamide‐Alkanamido Thiazole‐5‐Carboxylate Derivatives. ResearchGate.
  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. National Institutes of Health (NIH).

Sources

Validation

Comparative Efficacy of Thiazole-5-Carboxylate Intermediates in Cross-Coupling Reactions: A Technical Guide for Library Synthesis

Thiazole-5-carboxylate derivatives are privileged scaffolds in modern drug discovery. They frequently serve as the core pharmacophores in complex therapeutic agents, including PI3K/Akt/mTOR signaling pathway inhibitors (...

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Author: BenchChem Technical Support Team. Date: March 2026

Thiazole-5-carboxylate derivatives are privileged scaffolds in modern drug discovery. They frequently serve as the core pharmacophores in complex therapeutic agents, including PI3K/Akt/mTOR signaling pathway inhibitors (1)[1] and kinesin HSET (KIFC1) inhibitors (2)[2].

The strategic functionalization of these intermediates—primarily via transition-metal-catalyzed cross-coupling—enables the rapid generation of diverse chemical libraries. However, the electron-deficient nature of the thiazole ring, compounded by the strongly electron-withdrawing 5-carboxylate group, significantly alters the reactivity of the C2 and C4 positions. This guide objectively compares the efficacy of traditional Suzuki-Miyaura coupling against direct C-H arylation methodologies, providing self-validating experimental protocols to ensure high-fidelity synthesis.

Mechanistic Causality in Thiazole Cross-Coupling

The reactivity of thiazole-5-carboxylates is governed by the strong inductive and mesomeric effects of the ester moiety. This electronic bias makes the C2 position highly susceptible to oxidative addition by low-valent palladium species, but it also increases the risk of premature protodehalogenation or ester hydrolysis under strongly basic conditions.

While Suzuki-Miyaura coupling is the gold standard due to the commercial availability of non-toxic boronic acids, the inherent instability of thiazoleboronic esters—which are highly prone to hydrolysis and subsequent protodeboronation—often complicates the synthesis of 5-arylthiazoles (3)[3]. Consequently, researchers must carefully weigh traditional cross-coupling of thiazole halides against direct C-H arylation.

For traditional Suzuki couplings at the C2 or C4 positions, a polar solvent mixture such as DME:water (3:1) with NaHCO 3​ is highly effective; the water is essential to dissolve the inorganic base and form the reactive boronate complex, while the mild base prevents unwanted ester hydrolysis of the 5-carboxylate group (4)[4].

Pathway Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-Br bond of Thiazole) Pd0->OxAdd + Thiazole-Br TransMet Transmetalation (Aryl Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Functionalized Thiazole-5-carboxylate RedElim->Product

Catalytic cycle of Suzuki-Miyaura cross-coupling on thiazole scaffolds.

Quantitative Data Comparison

To objectively evaluate these strategies, the following table summarizes the reaction parameters, average yields, and functional group tolerances based on empirical data from recent library syntheses.

MethodologyOptimal Catalyst SystemSolvent / Base MatrixAverage YieldSubstrate ScopeKey Mechanistic Limitation
Suzuki-Miyaura (C2/C4 Halide) Pd(PPh 3​ ) 4​ or Pd(dppf)Cl 2​ DME:H 2​ O (3:1) / NaHCO 3​ 70–90%Broad (Aryl, Heteroaryl, Vinyl)Requires pre-functionalized, stable halides.
Direct C-H Arylation (C5) Pd(OAc) 2​ / Bulky PhosphinesToluene / K 2​ CO 3​ 55–85%Moderate (Favors electron-deficient aryl bromides)Regioselectivity issues (C2 vs C5) if unblocked.
Buchwald-Hartwig Amination Pd 2​ (dba) 3​ / XPhos1,4-Dioxane / Cs 2​ CO 3​ 60–80%Primary and Secondary AminesHighly sensitive to moisture and atmospheric oxygen.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly defined for each step to ensure researchers understand why a specific parameter is chosen, rather than just how to execute it.

Workflow Start Thiazole-5-carboxylate Starting Material Halogenation Halogenation (C2/C4) NBS or Bromine Start->Halogenation Electrophilic Substitution Coupling Pd-Catalyzed Cross-Coupling (Suzuki/C-H Arylation) Halogenation->Coupling Base, Solvent, Heat Purification Chromatographic Purification (Silica/Reverse Phase) Coupling->Purification Workup Analysis Structural Validation (NMR, LC-MS) Purification->Analysis Purity >95%

Experimental workflow for the parallel synthesis of functionalized thiazoles.

Protocol A: Suzuki-Miyaura Cross-Coupling of Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Objective: High-yielding C-C bond formation while preserving the labile C5-ester.

  • Reagent Assembly & Degassing: In an oven-dried Schlenk flask, combine ethyl 2-bromo-4-methylthiazole-5-carboxylate (1.0 equiv), arylboronic acid (1.2 equiv), and NaHCO 3​ (2.5 equiv).

    • Causality: NaHCO 3​ is selected over stronger bases (e.g., KOH, KOtBu) to strictly prevent the saponification of the ethyl ester during the heating phase.

  • Solvent Addition: Add a pre-degassed mixture of DME:H 2​ O (3:1, 0.1 M).

    • Causality: The biphasic nature is critical. Water dissolves the NaHCO 3​ and coordinates with the boronic acid to form the reactive boronate "ate" complex, which is mandatory for the transmetalation step to occur.

  • Catalyst Introduction: Under a positive stream of Argon, add Pd(PPh 3​ ) 4​ (0.05 equiv). Seal and heat to 80 °C for 4–6 hours.

    • Causality: Pd(0) complexes are highly susceptible to oxidation by atmospheric O 2​ , which irreversibly forms inactive Pd(II) black. Argon purging is non-negotiable.

  • Validation Checkpoint: Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Self-Validation: The disappearance of the isotopic bromine doublet (M / M+2) and the emergence of the product mass confirms complete conversion. If a significant [M-Br+H] + peak is observed, it indicates protodehalogenation; abort the reaction and verify solvent degassing protocols.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove inorganic salts, dry over anhydrous Na 2​ SO 4​ , and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Direct C-H Arylation (C5/C2)

Objective: Atom-economical coupling avoiding unstable thiazoleboronic acids.

  • Catalyst/Ligand Mixing: Combine the unhalogenated thiazole-5-carboxylate (1.0 equiv), aryl bromide (1.5 equiv), K 2​ CO 3​ (2.0 equiv), Pd(OAc) 2​ (0.05 equiv), and a bulky phosphine ligand like XPhos (0.10 equiv) in anhydrous toluene.

    • Causality: Direct arylation proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The steric bulk of XPhos forces the palladium center into a lower coordination state, drastically accelerating the final reductive elimination step and preventing catalyst resting-state trapping.

  • Thermal Activation: Heat the sealed vial to 100 °C for 12 hours.

  • Validation Checkpoint: Analyze the crude mixture via 1 H-NMR.

    • Self-Validation: Monitor the disappearance of the characteristic thiazole C2-H singlet (typically around δ 8.0–8.8 ppm depending on substitution). If the singlet remains but starting material is consumed, regioselectivity has failed, and coupling has occurred at an alternative site.

References

  • Sequential Triple Cross-Coupling towards Synthesis of 2,4,5-Trisarylthiazoles | TCI Chemicals | 4

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC | NIH | 1

  • Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation | ResearchGate | 3

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) | ACS Publications / NIH | 2

Sources

Comparative

A Senior Application Scientist's Guide to Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate: A Comparative Benchmark Analysis

Introduction: Deconstructing a Multifunctional Building Block In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the success of a drug discovery campaign. An ideal scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Multifunctional Building Block

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the success of a drug discovery campaign. An ideal scaffold should offer a combination of desirable physicochemical properties, predictable reactivity for diversification, and structural motifs conducive to potent and selective target engagement. This guide provides an in-depth analysis of Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate (MAMT), a highly functionalized heterocyclic building block.

MAMT integrates three key pharmacophoric elements onto a single, compact thiazole core:

  • The 2-Aminothiazole Moiety: Long recognized as a "privileged structure" in drug discovery, this scaffold is present in numerous approved drugs and clinical candidates.[1][2][3] It offers a rich array of hydrogen bonding capabilities and serves as a versatile anchor for molecular elaboration.

  • The Methylsulfonyl Group: As a bioisostere of the ubiquitous sulfonamide, the methylsulfonyl group is a powerful hydrogen bond acceptor.[4] Its chemical stability and distinct electronic properties offer an alternative to the traditional sulfonamide linkage, potentially improving metabolic stability and pharmacokinetic profiles.[5][6]

  • The Methyl Carboxylate: This functional group serves as a convenient synthetic handle for further modification, allowing for the introduction of diverse substituents through amide bond formation or other ester-to-amide conversions. This enables fine-tuning of solubility, cell permeability, and target interactions.[7][8]

This guide benchmarks MAMT against its constituent standard pharmaceutical building blocks, providing objective, data-driven comparisons of its properties and reactivity. We will explore the causality behind its synthetic behavior and offer field-proven insights into its potential applications, empowering researchers to make informed decisions when incorporating this promising scaffold into their research programs.

Comparative Physicochemical Properties: A Quantitative Look

The "drug-likeness" of a building block is heavily influenced by its intrinsic physicochemical properties. These parameters govern solubility, permeability, and ultimately, the pharmacokinetic profile of the final drug candidate. We've compiled a comparative analysis of MAMT against representative standard building blocks.

PropertyMethyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate (MAMT)2-Aminothiazole (Comparator 1)N-Methylmethanesulfonamide (Comparator 2)Methyl 2-aminobenzoate (Comparator 3)
Molecular Weight ( g/mol ) ~234.25~100.14~109.15~151.16
logP (Calculated) ~0.5 - 1.0~0.4~-0.8~1.7
Topological Polar Surface Area (Ų) ~120~53~55~53
Hydrogen Bond Donors 1 (amine)1 (amine)1 (amide N-H)1 (amine)
Hydrogen Bond Acceptors 5 (2x sulfonyl O, 2x ester O, 1x thiazole N)2 (1x thiazole N, 1x thiazole S)2 (2x sulfonyl O)3 (2x ester O, 1x amine N)

Analysis & Field Insights:

  • Increased Polarity and Acceptor Count: MAMT exhibits a significantly higher Topological Polar Surface Area (TPSA) and hydrogen bond acceptor count compared to the individual comparators. This is a direct consequence of the potent hydrogen-bonding capacity of the sulfonyl and carboxylate groups. While this increased polarity can be highly beneficial for engaging with targets rich in hydrogen bond donors, it may also present challenges for cell permeability, a critical consideration for intracellular targets.

  • Balanced Lipophilicity: Despite its polarity, MAMT's calculated logP remains in a favorable range for drug discovery. This balance is a key advantage, suggesting that the scaffold can achieve adequate aqueous solubility without being excessively hydrophilic.

  • Scaffold Complexity: The higher molecular weight of MAMT compared to simpler building blocks means that chemists must be more judicious with the size of subsequent additions to remain within the typical "rule of five" guidelines for oral bioavailability.

Reactivity & Synthetic Utility: A Head-to-Head Comparison

The true value of a building block lies in its synthetic versatility. Here, we benchmark the reactivity of MAMT's key functional groups against standard alternatives, explaining the causality behind the observed reactivity patterns.

Workflow for Comparative Reactivity Analysis

The following diagram outlines a logical workflow for benchmarking the reactivity of a new building block like MAMT against an established standard.

G cluster_0 Building Block Selection cluster_1 Reaction Setup cluster_2 Analysis & Comparison MAMT MAMT (Test Scaffold) Reaction_MAMT Standard Acylation (e.g., Ac₂O, Pyridine) MAMT->Reaction_MAMT Comparator 2-Aminothiazole (Standard Scaffold) Reaction_Comparator Standard Acylation (e.g., Ac₂O, Pyridine) Comparator->Reaction_Comparator Analysis Monitor Reaction (TLC, LC-MS) Reaction_MAMT->Analysis Reaction_Comparator->Analysis Comparison Compare: - Reaction Time - Yield - Purity Profile Analysis->Comparison

Caption: Workflow for comparative reactivity analysis of MAMT.

Reactivity of the 4-Amino Group

The primary amine on the thiazole ring is a key site for diversification. However, its nucleophilicity is significantly modulated by the electronic environment of the ring.

  • MAMT: The 4-amino group in MAMT is electronically deactivated. This is due to the potent electron-withdrawing nature of both the 2-methylsulfonyl group and the 5-carboxylate group. These groups pull electron density away from the thiazole ring, reducing the electron-donating ability of the nitrogen lone pair.

  • Standard 2-Aminothiazole: In a simple 2-aminothiazole, the amino group is significantly more nucleophilic and readily participates in acylation, sulfonylation, and alkylation reactions.

Consequence: While the amine on MAMT can still be functionalized, it requires more forcing conditions (e.g., higher temperatures, stronger bases, or more reactive electrophiles) compared to a standard 2-aminothiazole. This reduced reactivity can be a strategic advantage, allowing for selective reactions at other sites in a more complex molecule if desired.

Experimental Protocol: Comparative N-Acylation

This protocol provides a direct comparison of the reactivity of the amino group.

Objective: To compare the rate and yield of N-acetylation of MAMT versus 2-aminothiazole under identical conditions.

Materials:

  • Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate (MAMT)

  • 2-Aminothiazole

  • Pyridine (anhydrous)

  • Acetic Anhydride

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stir bars, dissolve MAMT (1.0 mmol) in anhydrous pyridine (5 mL) in one flask, and 2-aminothiazole (1.0 mmol) in anhydrous pyridine (5 mL) in the other.

  • Reagent Addition: Cool both flasks to 0°C in an ice bath. To each flask, add acetic anhydride (1.1 mmol) dropwise over 2 minutes.

  • Reaction Monitoring: Allow the reactions to stir at 0°C and warm to room temperature over 2 hours. Monitor the progress of each reaction every 15 minutes by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The disappearance of the starting material spot indicates reaction progression. It is anticipated that the 2-aminothiazole reaction will proceed to completion much faster than the MAMT reaction.

  • Workup: Once the MAMT reaction has reached completion (or after a set time, e.g., 12 hours, for comparison), quench both reactions by pouring them into ice-cold water (20 mL).

  • Extraction: Extract each aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers for each reaction and wash sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acetylated products.

  • Analysis: Purify the products via column chromatography if necessary. Determine the yield and characterize the products by ¹H NMR and mass spectrometry to confirm their structures.

Utility of the Methyl Carboxylate Group

The methyl ester of MAMT serves as a classic "handle" for modification, primarily through conversion to amides.

  • MAMT: The ester can be readily hydrolyzed to the corresponding carboxylic acid under standard basic conditions (e.g., LiOH, NaOH) or directly converted to amides. Direct amidation can often be achieved by heating with a desired amine, sometimes with the aid of a Lewis acid catalyst.

  • Standard Aromatic Esters (e.g., Methyl Anthranilate): The reactivity of the ester on MAMT is broadly comparable to other heterocyclic or aromatic methyl esters. The reaction conditions for hydrolysis or amidation are well-established in the literature.[9]

This functionality is a significant asset, as it allows for the late-stage introduction of diverse chemical groups to probe structure-activity relationships (SAR) and optimize properties like solubility.

Application in Medicinal Chemistry & Drug Design

The true potential of MAMT is realized when considering how its constituent parts can interact with a biological target. The combination of a hydrogen bond donor (amine), a strong hydrogen bond acceptor (sulfonyl), and a point of diversification (ester) creates a powerful and versatile scaffold.

Logical Framework for Target Engagement

The diagram below illustrates how the different functional groups on the MAMT scaffold can be strategically employed to engage with a hypothetical enzyme active site.

G cluster_0 MAMT Scaffold cluster_1 Hypothetical Target Pocket MAMT MAMT Core Amine 4-Amino Group (H-Bond Donor) MAMT->Amine Sulfonyl 2-Methylsulfonyl (H-Bond Acceptor) MAMT->Sulfonyl Ester 5-Carboxylate (Synthetic Handle) MAMT->Ester Acceptor_Site Acceptor Residue (e.g., Asp, Glu) Amine->Acceptor_Site H-Bond Donor_Site Donor Residue (e.g., Ser, Thr, NH) Sulfonyl->Donor_Site H-Bond Solvent_Front Solvent-Exposed Region Ester->Solvent_Front R-Group Extension Pocket

Caption: Potential binding interactions of the MAMT scaffold.

  • Targeting Strategy: The MAMT core is well-suited for targets where hydrogen bonding is a key driver of affinity. For instance, many kinase hinge regions, protease active sites, and metabolic enzymes feature backbone amides or acidic/basic residues that can be targeted by the sulfonyl and amino groups, respectively.[4]

  • Potential Liabilities: It is crucial to acknowledge that the 2-aminothiazole moiety has been identified as a potential structural alert or toxicophore in some contexts, primarily due to metabolic activation pathways.[1][3] However, the substitution pattern on MAMT, particularly at the 4 and 5 positions, may block potential sites of metabolism, a hypothesis that requires experimental validation in metabolic stability assays.

Conclusion

Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate is a promising and highly functionalized building block that offers a unique combination of features for drug discovery.

Key Advantages:

  • High Density of Pharmacophoric Features: Integrates H-bond donors, acceptors, and a synthetic handle on a compact, rigid core.

  • Tunable Reactivity: The electronically deactivated amine offers the potential for selective functionalization in complex syntheses.

  • Versatile Synthetic Handle: The methyl ester allows for straightforward late-stage diversification to build out SAR.

Considerations for Application:

  • Increased Polarity: The high TPSA may require careful optimization of the final molecule to ensure adequate cell permeability.

  • Potential for Toxicity: As with any 2-aminothiazole-containing compound, early profiling for potential metabolic liabilities is prudent.

By understanding the nuanced reactivity and physicochemical properties of MAMT in comparison to standard building blocks, researchers can strategically leverage its unique attributes to design novel molecules with enhanced potential for therapeutic success.

References

  • Benchchem. Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Research in Toxicology. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry. Available from: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate. Available from: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Advion, Inc. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]

  • The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace. Available from: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions. Available from: [Link]

  • Khan, I., et al. (2023). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. Pharmaceuticals. Available from: [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2018). Wiley-VCH. Available from: [Link]

  • Al-Hussain, S. A., et al. (2022). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Available from: [Link]

  • Bioactive Heterocyclic Compound Classes: Pharmaceuticals. ResearchGate. Available from: [Link]

  • Mitroi, D. N., et al. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. International Journal of Molecular Sciences. Available from: [Link]

  • 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. PubChem. Available from: [Link]

  • Akocak, S., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available from: [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. (2004). ResearchGate. Available from: [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (2012). Google Patents.
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. (2017). Research Journal of Pharmacy and Technology. Available from: [Link]

  • Sayyed, U., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016). ResearchGate. Available from: [Link]

  • Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry. Available from: [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate

Operational Safety and PPE Guide for Handling Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate As a Senior Application Scientist, I frequently oversee the integration of highly functionalized building blocks into...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide for Handling Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate

As a Senior Application Scientist, I frequently oversee the integration of highly functionalized building blocks into drug discovery pipelines. Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate (CAS: 951804-64-1) is a highly versatile intermediate, heavily utilized for its thiazole core and reactive sulfonyl and amino groups. While its structural features make it an excellent electrophile and coupling partner for synthesizing novel therapeutics, these exact properties dictate its hazard profile. Handling this compound requires strict adherence to safety protocols to prevent occupational exposure and localized inflammatory responses.

Hazard Profile & Mechanistic Causality

Based on its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word, specifically triggering H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [1].

The Causality: The presence of the electron-withdrawing methylsulfonyl group enhances the electrophilicity of the thiazole ring. If fine crystalline dust aerosolizes during weighing or transfer, it can interact with nucleophilic sites on biological tissues (such as proteins in the epidermis or the cornea). This chemical interaction disrupts cellular membranes, leading to the localized inflammatory responses classified under H315 and H319. Furthermore, the compound must be stored sealed in a dry environment at 2-8°C[1]; improper handling outside of a controlled environment can lead to moisture-induced degradation, potentially altering its hazard profile and synthetic viability.

Personal Protective Equipment (PPE) & Engineering Controls Matrix

To establish a self-validating safety system, every piece of PPE must directly mitigate a specific mechanistic risk.

Control CategorySpecificationMechanistic Justification
Engineering Control Chemical Fume Hood (Face velocity: 2)Maintains negative pressure to capture aerosolized micro-dust generated during spatial transfer, preventing inhalation and ocular deposition[2].
Hand Protection Powder-free Nitrile Gloves (Thickness3)Nitrile provides a robust, non-porous barrier against fine organic powders, preventing dermal absorption and H315 skin irritation[3].
Eye Protection ANSI Z87.1 tight-fitting safety gogglesCreates a physical seal around the eyes, protecting the cornea from airborne particulates that cause H319 severe eye irritation.
Body Protection Flame-resistant (FR) lab coat (Knit cuffs, fully buttoned)Prevents particulate accumulation on forearms and personal clothing, eliminating secondary exposure risks.

Mechanistic Safety Workflow

The following diagram illustrates the logical relationship between the chemical's inherent hazards, the required controls, and the operational workflow.

HazardMitigation Chem Methyl 4-amino-2-(methylsulfonyl) thiazole-5-carboxylate CAS: 951804-64-1 H315 Hazard: Skin Irritation (H315) Chem->H315 H319 Hazard: Eye Irritation (H319) Chem->H319 EngCtrl Engineering Control: Fume Hood (80-100 fpm) Chem->EngCtrl Aerosol/Dust Control PPE_Skin Dermal PPE: Nitrile Gloves (≥0.11mm) H315->PPE_Skin PPE_Eye Ocular PPE: ANSI Z87.1 Goggles H319->PPE_Eye Protocol Safe Handling & Weighing Protocol EngCtrl->Protocol PPE_Skin->Protocol PPE_Eye->Protocol Disposal Contained Hazardous Waste Disposal Protocol->Disposal Waste Management

Fig 1: Mechanistic hazard mitigation workflow for handling methylsulfonyl thiazole derivatives.

Experimental Protocol: Safe Handling & Weighing Workflow

This protocol is designed as a self-validating system; visual and physical checks at each step ensure containment integrity.

Step 1: Environmental Preparation & Equilibration

  • Verify the chemical fume hood monitor reads a continuous face velocity between 80 and 100 feet per minute (fpm)[2].

  • Retrieve the sealed compound from 2-8°C storage[1]. Place it in a desiccator inside the fume hood and allow it to equilibrate to room temperature for 30 minutes.

  • Causality: Opening a cold vial in ambient air causes rapid moisture condensation, which can degrade the ester/sulfonyl functionalities and cause the powder to clump, making accurate weighing impossible.

Step 2: PPE Donning & Inspection

  • Inspect nitrile gloves (≥0.11 mm thickness) for micro-tears by trapping air in the glove and squeezing[3]. Don safety goggles and ensure the lab coat is buttoned to the neck.

Step 3: Anti-Static Weighing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Causality: Standard plastic boats carry a static charge that repels fine organic powders, causing the thiazole derivative to aerosolize and bypass the sash barrier.

  • Use a grounded stainless-steel micro-spatula to transfer the solid (MW: 236.27 g/mol )[1].

Step 4: Solubilization & Transfer

  • Transfer the weighed solid directly into the reaction vessel. If utilizing a solvent (e.g., DMF or DMSO), add the solvent slowly down the interior side of the vessel.

  • Causality: This washes residual powder down the walls and suppresses any remaining dust generation before removing the vessel from the hood.

Step 5: Doffing & Decontamination

  • Wipe down the balance and fume hood surface with a damp paper towel (using 70% isopropanol) to capture any residual micro-dust. Visual confirmation of a clean surface validates the decontamination step.

  • Doff gloves by turning them inside out to trap potential contaminants within the glove matrix.

Spill Management & Disposal Plan

  • Minor Spill Containment (<50g): Never sweep the dry powder, as this forces the irritant into the air. Cover the spill immediately with damp absorbent paper to suppress dust aerosolization. Carefully scoop the damp mass using a non-sparking tool into a designated hazardous waste container. Wash the affected surface thoroughly with soap and water.

  • Disposal: Collect all solid chemical waste, contaminated weighing boats, and doffed PPE in a sealed, clearly labeled high-density polyethylene (HDPE) container. Dispose of the container via a licensed hazardous waste contractor in strict accordance with local environmental regulations. Do not flush any thiazole derivatives down the sink, as they can be toxic to aquatic life and disrupt water treatment processes.

References

  • BLD Pharm. "951804-64-1 | Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate Safety Data." Retrieved from: 1

  • Laboratory Design. "A Guide to Fume Hood Codes and Standards (OSHA & ANSI/AIHA Z9.5)." Retrieved from: 2

  • Honeywell. "Honeywell Dexpure 803-88 Gloves - Chemical Resistance and Thickness Specifications." Retrieved from: 3

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate
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Reactant of Route 2
Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate
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